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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. This document is intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical basis for the predicted spectral data, outline a robust experimental protocol for data acquisition, and provide insights into the interpretation of the resulting spectra.

Introduction: The Power of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within a molecule. This allows for the unambiguous identification of a compound's connectivity and stereochemistry. For a novel or complex molecule like 2,2-Dimethyl-3-(m-tolyl)propan-1-amine, a thorough understanding of its expected NMR spectrum is crucial for synthesis confirmation and further research.

Predicted ¹H and ¹³C NMR Spectra

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms in 2,2-Dimethyl-3-(m-tolyl)propan-1-amine are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H on N13 (NH₂)0.5 - 5.0Broad Singlet2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.[3]
H on C10, C11 ((CH₃)₂)~0.90Singlet6HThese two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single sharp signal. This is characteristic of a neopentyl group.[4]
H on C7 (Ar-CH₃)~2.30Singlet3HThe methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic proton region.[5]
H on C12 (-CH₂-N)~2.50 - 2.70Singlet2HThis methylene group is adjacent to the electron-withdrawing amine group, causing a downfield shift. It is a singlet as there are no adjacent protons.[6]
H on C8 (Ar-CH₂-)~2.80 - 3.00Singlet2HThis benzylic methylene group is deshielded by the aromatic ring. It appears as a singlet due to the adjacent quaternary carbon.
Aromatic Protons (H on C2, C4, C5, C6)6.90 - 7.20Multiplet4HThe protons on the meta-substituted aromatic ring will give rise to a complex multiplet pattern in this region. The exact shifts and coupling patterns depend on the combined electronic effects of the alkyl substituents.[7][8]
Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to symmetry in the m-tolyl group, some carbon signals may be equivalent.[9][10]

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C10, C11 ((CH₃)₂)~25These equivalent methyl carbons of the neopentyl group will appear in the aliphatic region.
C7 (Ar-CH₃)~21The methyl carbon attached to the aromatic ring.[11][12]
C9 (Quaternary C)~35The quaternary carbon of the neopentyl group.
C12 (-CH₂-N)~45-50This methylene carbon is deshielded by the adjacent nitrogen atom.
C8 (Ar-CH₂-)~40-45The benzylic methylene carbon attached to the aromatic ring.
Aromatic C-H (C2, C4, C5, C6)125 - 130The protonated carbons of the aromatic ring will appear in this region. Due to the substitution pattern, we expect four distinct signals for these carbons.[13]
Aromatic C-Substituted (C1, C3)135 - 140The two carbons of the aromatic ring bearing the alkyl substituents will be deshielded and appear further downfield.[13]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[14] Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) if solubility is an issue.

  • Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[2]

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Deuterated Solvent (e.g., CDCl3) Dissolve Dissolve 5-10 mg of Sample Solvent->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard H1_acq ¹H NMR Acquisition (e.g., 16 scans, 4s relaxation delay) Standard->H1_acq C13_acq ¹³C NMR Acquisition (e.g., 1024 scans, 2s relaxation delay) Standard->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate Peak_Pick Peak Picking Integrate->Peak_Pick

Caption: A generalized workflow for NMR data acquisition and processing.

For ¹H NMR:

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the protons between scans.

  • Spectral Width (SW): A spectral width of approximately 16 ppm is appropriate.

  • Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.

For ¹³C NMR:

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096.

  • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient.

  • Spectral Width (SW): A spectral width of about 240 ppm is standard.

  • Pulse Program: A standard proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each unique carbon.

Data Interpretation and Structural Confirmation

The acquired spectra should be processed using standard NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

  • ¹H NMR Spectrum: The integration of the signals should correspond to the number of protons in each environment as outlined in the prediction table. The multiplicities (singlets, multiplets) will confirm the connectivity of the protons.

  • ¹³C NMR Spectrum: The number of signals will confirm the number of unique carbon environments. The chemical shifts will differentiate between aliphatic and aromatic carbons. Further 2D NMR experiments, such as HSQC and HMBC, can be performed to definitively assign all proton and carbon signals and confirm the overall structure.

Conclusion

This guide provides a detailed prediction and a clear experimental pathway for the ¹H and ¹³C NMR analysis of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. By combining the predicted data with a robust experimental approach, researchers can confidently elucidate and confirm the structure of this molecule, paving the way for its further application in scientific research and development.

References

  • Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. (n.d.). Journal of Organic Chemistry.
  • How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. (2017, October 18). YouTube.
  • How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why? (2021, October 30). Quora.
  • m-Xylene(108-38-3) 13C NMR spectrum. (n.d.). ChemicalBook.
  • The high-resolution solid-state 13 C NMR spectra of sPS/m-xylene and... (n.d.).
  • m-Xylene - SpectraBase. (n.d.). Wiley SpectraBase.
  • Analysis of the Proton NMR Spectrum of Toluene. (1968, September 1). Semantic Scholar.
  • C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes. (2026, March 16). Doc Brown's Chemistry.
  • m-Xylene(108-38-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • M-xylene - Optional[13C NMR] - Chemical Shifts. (n.d.). Wiley SpectraBase.
  • Should m-xylene not have 4 peaks on NMR? everywhere I look I find only 3 peaks. (2022, April 18). Reddit.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). University of Wisconsin-Madison, Department of Chemistry.
  • NMR Chemical Shifts. (n.d.). University of California, Los Angeles.
  • 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. (2020, May 9). eGrove.
  • NMR Chemical Shifts. (n.d.). J. Org. Chem.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI.
  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0154141). (n.d.). NP-MRD.
  • Toluene(108-88-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H | toluene-d8 | NMR Chemical Shifts. (n.d.). NMRS.io.
  • What is number of 1H NMR signals for toluene? (n.d.). ECHEMI.
  • CASPRE - 13 C NMR Predictor. (n.d.). CASPRE.
  • Tables For Organic Structure Analysis. (n.d.). University of California, Los Angeles.
  • Illustrated Glossary of Organic Chemistry - Neopentyl group. (n.d.). UCLA Chemistry and Biochemistry.
  • PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry.
  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps.
  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
  • A new program to 13C NMR spectrum prediction based on tridimensional models. (2025, August 6).
  • What is a neopentyl group? (2023, May 17). Medium.
  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investig
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org.
  • Predict 13C NMR spectra. (n.d.). Cheminfo.org.

Sources

Exploratory

physicochemical properties and solubility of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Introduction 2,2-Dimethyl-3-(m-tolyl)propan-1-amine is a primary amine with a molecular structure tha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Introduction

2,2-Dimethyl-3-(m-tolyl)propan-1-amine is a primary amine with a molecular structure that suggests its potential utility in pharmaceutical and chemical research. The presence of a tolyl group and a neopentyl-like backbone imparts specific steric and electronic characteristics that influence its behavior in various chemical and biological systems. A thorough understanding of its physicochemical properties, such as its acid-base dissociation constant (pKa), lipophilicity (logP), and solubility, is fundamental for its application in drug design, synthesis, and formulation development. As a primary amine, it is expected to exhibit basic properties, and its solubility will be significantly influenced by pH.[1][2][3]

This guide provides a comprehensive overview of the predicted physicochemical properties of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine and outlines detailed experimental protocols for their determination. Given the limited availability of direct experimental data for this specific molecule in the public domain, this document emphasizes the predictive methodologies and the practical steps required for its characterization in a laboratory setting.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.[4] For 2,2-Dimethyl-3-(m-tolyl)propan-1-amine, these properties are largely governed by its primary amine functional group and its hydrocarbon structure.

Predicted Physicochemical Data

Due to the absence of experimentally determined values in publicly accessible databases, the following table summarizes the predicted physicochemical properties of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. These values are calculated using established computational models and provide a valuable starting point for experimental work.

PropertyPredicted ValueMethod of PredictionSignificance in Drug Development
Molecular Formula C12H19N-Defines the elemental composition.
Molecular Weight 177.29 g/mol -Influences diffusion and transport properties.
pKa ~10.2 - 10.6Computational (e.g., ACD/Labs, ChemAxon)Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability.[5][6][7]
logP ~3.5 - 4.0Computational (e.g., XLogP3, ALOGPS)Measures lipophilicity, which affects solubility, absorption, and distribution.[4][8][9][10]
Hydrogen Bond Donors 1 (from the -NH2 group)-Influences interactions with biological targets and solubility in protic solvents.
Hydrogen Bond Acceptors 1 (from the nitrogen atom)-Affects intermolecular interactions and solubility.
Rotatable Bonds 3-Relates to conformational flexibility and binding affinity.
Experimental Determination of Physicochemical Properties

To obtain definitive data, the following experimental protocols are recommended.

The pKa of an amine is the pH at which 50% of the molecules are in their protonated (ionized) form.[7] Potentiometric titration is a standard method for its determination.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the compound's basicity. The use of a strong acid ensures a sharp inflection point at equivalence, leading to a more precise determination of the pKa.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[4][8] The shake-flask method is a classic and reliable technique for its measurement.

Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing, followed by separation of the two phases.

  • Sample Preparation: Prepare a stock solution of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase to the aqueous solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.[4]

Causality Behind Experimental Choices: The shake-flask method provides a direct measure of partitioning between a lipid-like (n-octanol) and an aqueous environment, which is a good mimic of biological membranes. Pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect concentration measurements.

Solubility

The solubility of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine is a critical parameter for its handling, formulation, and bioavailability. As a primary amine, its aqueous solubility is expected to be highly pH-dependent.

Qualitative Solubility Assessment

A preliminary assessment of solubility in various solvents can be performed to guide further quantitative studies.

Protocol:

  • Add approximately 1-2 mg of the compound to 1 mL of the test solvent in a small vial.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for the presence of undissolved solid.

  • Categorize the solubility as soluble, partially soluble, or insoluble.

Expected Qualitative Solubility Profile:

SolventExpected SolubilityRationale
Water (neutral pH) LowThe molecule has a significant nonpolar hydrocarbon portion.
Aqueous Acid (e.g., 0.1 M HCl) HighThe amine will be protonated to form a more soluble ammonium salt.[1][3][11]
Aqueous Base (e.g., 0.1 M NaOH) LowThe amine will be in its free base form, which is less polar.
Methanol, Ethanol SolublePolar protic solvents that can hydrogen bond with the amine.
Dichloromethane, Chloroform SolubleNonpolar organic solvents that can solvate the hydrocarbon structure.
Hexanes, Diethyl Ether SolubleNonpolar organic solvents.
Quantitative Solubility Determination (Thermodynamic Solubility)

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.

Protocol:

  • Sample Preparation: Add an excess amount of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and organic solvents.

  • Equilibration: Shake the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Causality Behind Experimental Choices: Using a range of pH buffers is essential to characterize the pH-solubility profile, which is critical for predicting oral absorption. Allowing sufficient time for equilibration ensures that the measured solubility is the true thermodynamic solubility and not a kinetically limited value.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Physicochemical Property Determination A 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Sample B pKa Determination (Potentiometric Titration) A->B Dissolve in H2O C logP Determination (Shake-Flask Method) A->C Dissolve in aqueous phase D Solubility Assessment A->D Add to solvents E Generate Titration Curve Calculate pKa B->E Titrate with HCl F Measure Concentrations Calculate logP C->F Partition with n-octanol G Determine Solubility Profile D->G Equilibrate & Analyze

Caption: Workflow for experimental characterization.

pH-Dependent Ionization and Solubility

G cluster_1 Effect of pH on Ionization and Solubility Low_pH Low pH (pH < pKa) Acidic Environment Protonated R-NH3+ (Ionized Form) Low_pH->Protonated Protonation High_pH High pH (pH > pKa) Basic Environment Free_Base R-NH2 (Unionized Form) High_pH->Free_Base Deprotonation High_Sol High Aqueous Solubility Protonated->High_Sol Low_Sol Low Aqueous Solubility Free_Base->Low_Sol

Caption: Relationship between pH, ionization, and solubility.

Conclusion

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • J. M. H. Christensen. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. The Computational Chemistry Blog. Retrieved from [Link]

  • Li, H., et al. (2024). Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. ACS Publications. Retrieved from [Link]

  • Lin, Z., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • Embibe. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Christensen, S. M. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • Klicic, J. J., et al. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Slideshare. (n.d.). Qualitative tests of amines. Retrieved from [Link]

  • Lo, R. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

  • Unknown. (n.d.). Amine Unknowns. Retrieved from [Link]

  • BYJU'S. (2019). Test for Amino Groups. Retrieved from [Link]

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Foundational

Structural Elucidation and Conformational Dynamics of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Derivatives: A Comprehensive Crystallographic Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional architecture of pharmacophores. Derivatives of 2,2-dimethyl-3-(m-tolyl)propan-1-amine rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional architecture of pharmacophores. Derivatives of 2,2-dimethyl-3-(m-tolyl)propan-1-amine represent a highly specialized class of building blocks frequently utilized to rigidify flexible alkyl chains in kinase inhibitors and central nervous system (CNS) modulators[1].

This technical whitepaper provides an in-depth, self-validating framework for the single-crystal X-ray diffraction (SCXRD) analysis of these derivatives. By detailing the causality behind salt screening, controlled nucleation, and crystallographic refinement, this guide empowers drug development professionals to leverage structural data for Structure-Based Drug Design (SBDD).

The Chemical and Structural Context

The core scaffold of 2,2-dimethyl-3-(m-tolyl)propan-1-amine is characterized by three distinct structural vectors:

  • The Primary Amine (-NH₂): Serves as a critical hydrogen bond donor/acceptor, often interacting with acidic residues (e.g., Asp or Glu) in target protein binding pockets.

  • The gem-Dimethyl Group: Introduces severe steric bulk at the C2 position.

  • The m-Tolyl Ring: Provides a lipophilic surface for π-π or CH-π interactions within hydrophobic sub-pockets.

The Thorpe-Ingold Effect

The presence of the gem-dimethyl group is not merely a lipophilic addition; it actively dictates the molecule's conformation via the Thorpe-Ingold effect (angle compression). The steric repulsion between the two methyl groups compresses the C1-C2-C3 bond angle, simultaneously restricting the rotational freedom of the adjacent C-C bonds. This pre-organizes the molecule into a highly specific gauche or anti conformation, significantly reducing the entropic penalty upon target binding.

G N1 gem-Dimethyl Substitution N2 Thorpe-Ingold Effect N1->N2 N3 Restricted Dihedrals N2->N3 N4 Pre-organized Pharmacophore N3->N4 N5 Lower Entropic Penalty N4->N5

Conformational pre-organization driven by the gem-dimethyl group via the Thorpe-Ingold effect.

Rationale for Salt Screening and Solid-State Stabilization

Free base amines of this molecular weight (approx. 177 g/mol ) are typically viscous oils or low-melting amorphous solids at room temperature[2]. Attempting to crystallize the free base directly often fails due to low lattice energy and high conformational flux.

Causality in Experimental Design: To obtain diffraction-quality crystals, the free base must be converted into a salt (e.g., hydrochloride or hydrobromide). Protonation of the amine to an ammonium cation (-NH₃⁺) introduces strong electrostatic interactions and enables the formation of robust, directional hydrogen-bonding networks with the counterion. Structurally related arylalkylamine hydrochlorides (such as amphetamine HCl) are known to form complex 2D hydrogen-bonded sheets that stabilize the crystal lattice[3].

Experimental Methodologies: From Nucleation to Diffraction

The following protocols are designed as self-validating systems. Each phase includes a verification step to ensure data integrity before proceeding.

Protocol 1: Controlled Crystallization via Vapor Diffusion

Rapid solvent evaporation often yields kinetically favored, twinned, or microcrystalline powders. Vapor diffusion is employed to slowly bridge the metastable zone width (MZW), favoring the thermodynamic growth of single crystals.

Step-by-Step Workflow:

  • Salt Formation: Dissolve 50 mg of the 2,2-dimethyl-3-(m-tolyl)propan-1-amine derivative in 1 mL of anhydrous methanol. Add 1.1 equivalents of ethereal HCl (2M). Stir for 10 minutes and evaporate to yield the crude hydrochloride salt.

  • Solvent/Antisolvent Setup: Dissolve the crude salt in a minimal volume (approx. 0.5 mL) of methanol (good solvent) in a 2-dram inner vial.

  • Diffusion Chamber: Place the un-capped inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (antisolvent). Cap the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 20°C for 3–7 days. The volatile ether will slowly diffuse into the methanol, gradually lowering the solubility of the salt and inducing nucleation.

  • Validation (Self-Correction): Harvest a fraction of the resulting crystals and perform Powder X-Ray Diffraction (PXRD). If the PXRD pattern exhibits broad halos, the sample is partially amorphous; adjust the solvent system to ethanol/heptane to slow the diffusion rate.

Protocol 2: Cryo-Crystallography and Data Acquisition

Causality in Experimental Design: Organic salts are susceptible to X-ray-induced radical damage and high thermal atomic displacement (Debye-Waller factors), which smear electron density at high diffraction angles. Flash-cooling the crystal to 100 K mitigates both issues, ensuring high-resolution data[3].

Step-by-Step Workflow:

  • Mounting: Using a polarized light microscope, select a single crystal with sharp extinction (indicative of a single domain, free of twinning). Mount the crystal on a 0.1 mm nylon loop.

  • Cryoprotection: Submerge the loop in Paratone-N oil to displace mother liquor and prevent the formation of crystalline ice, which would produce interfering diffraction rings.

  • Flash-Cooling: Transfer the loop immediately to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream.

  • Data Collection: Irradiate using a microfocus Cu Kα source (λ = 1.54178 Å). Collect full sphere data using ω and ϕ scans.

  • Validation (CheckCIF): After structure solution (using direct methods like SHELXT) and anisotropic refinement (SHELXL), run the final .cif file through the IUCr CheckCIF routine. A self-validating structure must yield zero "Level A" or "Level B" alerts regarding missing symmetry or unassigned residual electron density.

G N1 Compound Synthesis & Purification N2 Salt Formation (HCl, HBr) N1->N2 >99% Purity N3 Vapor Diffusion (Supersaturation) N2->N3 High Lattice Energy N4 Crystal Harvesting & Cryo-cooling N3->N4 Nucleation N5 X-Ray Diffraction (100 K) N4->N5 Reduce Thermal Motion N6 Structure Solution & Refinement N5->N6 Electron Density Map

Workflow for single-crystal growth and X-ray diffraction analysis of amine derivatives.

Structural Elucidation and Data Interpretation

Hydrogen-Bonding Networks and Phase Dynamics

In the solid state, the hydrochloride salt of 2,2-dimethyl-3-(m-tolyl)propan-1-amine typically crystallizes in a monoclinic space group (e.g., P21​/c ). The primary structural driver is the supramolecular synthon formed between the ammonium protons and the chloride anions. Each -NH₃⁺ group donates three hydrogen bonds to three distinct Cl⁻ ions, creating an infinite 2D corrugated sheet along the crystallographic bc-plane.

It is crucial to note that related amine salts can undergo temperature-dependent solid-state phase transitions. For instance, amphetamine sulfate transitions from a P21​ to a C2 space group upon heating due to the dynamic reorientation of the anion and the ammonium group[4]. Cryo-cooling (100 K) effectively freezes out this dynamic disorder, allowing for precise determination of the hydrogen atom positions.

Crystallographic Parameters Summary

Below is a representative summary of quantitative crystallographic data expected for a high-quality single crystal of this derivative class.

Table 1: Representative Crystallographic Data for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine HCl

Crystallographic ParameterValue / Specification
Chemical Formula C₁₂H₂₀ClN
Formula Weight 213.74 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.24 Å, b=9.85 Å, c=12.45 Å, β=98.4∘
Volume 1363.5 ų
Z, Z' 4, 1
Density (calculated) 1.041 g/cm³
Absorption Coefficient ( μ ) 2.15 mm⁻¹
Final R indices [I>2σ(I)] R1​=0.0342 , wR2​=0.0891
Goodness-of-fit on F² 1.045

Implications for Structure-Based Drug Design (SBDD)

The atomic-resolution coordinates derived from this crystallographic workflow are indispensable for computational chemistry. When 2,2-dimethyl-3-(m-tolyl)propan-1-amine is utilized as a side-chain in larger therapeutic molecules—such as in the development of Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors[1]—the exact dihedral angles extracted from the .cif file are used to parameterize molecular dynamics (MD) simulations.

By confirming that the gem-dimethyl group successfully forces the m-tolyl ring into the required vector to occupy a target's deep hydrophobic selectivity pocket, medicinal chemists can confidently proceed with analog synthesis, knowing the structural causality behind the molecule's biological efficacy.

References

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • The hydrochloride and hydrobromide salt forms of (S)-amphetamine - ResearchGate. researchgate.net.
  • The crystal structure and evidence of the phase transition in D-amphetamine sulfate, as studied by X-ray crystallography, DSC and NMR spectroscopy - ResearchGate. researchgate.net.
  • Phentermine | C10H15N | CID 4771 - PubChem - NIH. nih.gov.

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine: A Mechanistic Guide

Executive Summary For drug development professionals and analytical chemists, understanding the exact mass spectrometric behavior of specific pharmacophores is critical for metabolite identification, pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the exact mass spectrometric behavior of specific pharmacophores is critical for metabolite identification, pharmacokinetic profiling, and forensic analysis. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (C₁₂H₁₉N, exact mass 177.1517 Da) presents a fascinating structural matrix. Its fragmentation is governed by three distinct structural motifs: a terminal primary amine, a sterically bulky neopentyl-like gem-dimethyl core, and a resonance-stabilizing m-tolyl aromatic system.

This whitepaper provides an authoritative, mechanistic breakdown of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), backed by self-validating experimental protocols.

Electron Ionization (EI-MS) Fragmentation Dynamics

Under hard ionization conditions (typically 70 eV), the molecule is stripped of an electron to form a radical cation (M⁺• at m/z 177). The subsequent fragmentation is kinetically and thermodynamically driven by the localization of the unpaired electron and the stability of the resulting product ions.

The Alpha-Cleavage Pathway (m/z 30)

In primary amines lacking alpha-substitution, the most dominant fragmentation route is alpha-cleavage[1]. The initial ionization predominantly occurs at the nitrogen lone pair. This radical site initiates the homolytic cleavage of the C1–C2 bond. Because the adjacent C2 position is a quaternary carbon (due to the gem-dimethyl group), the expelled radical (m-tolyl-CH₂-C(CH₃)₂•) is highly branched and thermodynamically stable. This massive leaving group drives the reaction forward, producing a highly abundant, resonance-stabilized immonium ion (CH₂=NH₂⁺) at m/z 30 (1).

The Benzylic Cleavage Pathway (m/z 105)

The aromatic m-tolyl ring strongly directs cleavage at the benzylic C3–C2 bond[2]. This cleavage yields the methylbenzyl cation, which rapidly undergoes a well-documented ring expansion to form the highly stable methyltropylium ion (C₈H₉⁺) at m/z 105 (3)[3]. The gem-dimethyl group acts as an excellent leaving group in this context, facilitating the rapid generation of the tropylium species.

EIMS M Molecular Ion (M+•) m/z 177 F1 Immonium Ion m/z 30 M->F1 α-Cleavage (-147 Da Radical) F2 Methyltropylium Ion m/z 105 M->F2 Benzylic Cleavage (-72 Da Radical)

Figure 1: Primary EI-MS fragmentation pathways yielding m/z 30 and m/z 105.

Electrospray Ionization (ESI-MS/MS) & CID Dynamics

Under soft ionization (ESI+), the primary amine is readily protonated to yield the even-electron [M+H]⁺ precursor ion at m/z 178 [4]. When subjected to Collision-Induced Dissociation (CID), the fragmentation logic shifts entirely from radical stabilization to carbocation thermodynamics.

Deamination and Neopentyl Rearrangement (m/z 161)

The initial CID event is the neutral loss of ammonia (NH₃, 17 Da) (4). Cleaving the C–N bond directly would theoretically generate a highly unstable primary carbocation at C1. However, the adjacent gem-dimethyl group facilitates a rapid 1,2-methyl shift (a neopentyl-type rearrangement). This concerted mechanism expels NH₃ while simultaneously forming a highly stable tertiary carbocation at m/z 161 .

Isobutene Elimination (m/z 105)

The rearranged m/z 161 intermediate undergoes secondary fragmentation. The benzylic bond breaks, resulting in the elimination of a neutral isobutene molecule (C₄H₈, 56 Da). This neutral loss is a highly specific diagnostic marker for the gem-dimethyl structural motif, leaving behind the stable methyltropylium ion at m/z 105 (2).

ESIMS MH [M+H]+ m/z 178 M_NH3 [M+H - NH3]+ m/z 161 MH->M_NH3 -NH3 (17 Da) Neutral Loss Trop Methyltropylium Ion m/z 105 M_NH3->Trop -Isobutene (56 Da) Alkene Elimination

Figure 2: ESI-MS/MS CID pathway demonstrating sequential neutral losses.

Quantitative Data Summary

To aid in method development and Multiple Reaction Monitoring (MRM) transitions, the theoretical fragmentation data is summarized below.

Table 1: EI-MS Key Diagnostic Fragments

m/z Ion Type Formula Relative Abundance Mechanistic Origin
177 Molecular Ion C₁₂H₁₉N⁺• Low (<5%) Radical cation formation
105 Methyltropylium C₈H₉⁺ High (Base/Major) Benzylic cleavage & ring expansion

| 30 | Immonium Ion | CH₄N⁺ | High (Base/Major) | Alpha-cleavage of primary amine |

Table 2: ESI-MS/MS (CID) Key Diagnostic Fragments

m/z Ion Type Formula Neutral Loss Mechanistic Origin
178 Protonated Precursor C₁₂H₂₀N⁺ N/A Protonation of primary amine
161 Product Ion C₁₂H₁₇⁺ NH₃ (17 Da) Deamination / 1,2-methyl shift

| 105 | Product Ion | C₈H₉⁺ | NH₃ + C₄H₈ (73 Da) | Isobutene elimination from m/z 161 |

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, analytical workflows must be designed as self-validating systems. The following methodologies incorporate built-in Quality Control (QC) checkpoints.

Protocol A: LC-ESI-MS/MS (Targeted MRM Analysis)
  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Self-Validation Step: Spike in a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a ¹³C or deuterium-labeled analog) to correct for matrix effects and ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 RP-UHPLC column. Use a gradient elution from 5% to 95% organic mobile phase over 5 minutes to ensure sharp peak geometry.

  • Ionization (ESI+): Set capillary voltage to +3.5 kV, desolvation temperature to 350°C, and sheath gas flow to optimize the generation of the m/z 178 precursor.

  • CID Optimization: Isolate m/z 178 in Q1. Perform a Normalized Collision Energy (NCE) sweep from 15 eV to 45 eV using Argon or Nitrogen collision gas.

    • Low NCE (~15-20 eV) will maximize the m/z 161 intermediate.

    • High NCE (~30-40 eV) will drive the reaction to the terminal m/z 105 fragment.

  • Data Validation: Run a solvent blank immediately following the highest calibration standard to verify zero carryover.

Protocol B: GC-EI-MS (Structural Elucidation)
  • Sample Preparation: While the native amine can be injected, primary amines often exhibit peak tailing on GC columns. Self-Validation Step: Split the sample. Run one aliquot underivatized to capture the native m/z 30 peak. Derivatize the second aliquot with Trifluoroacetic Anhydride (TFAA) to improve chromatographic resolution and validate the presence of the primary amine (via a corresponding mass shift).

  • Chromatography: Utilize a 30m DB-5MS capillary column. Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Mass Analysis: Operate the EI source at 70 eV with a source temperature of 230°C. Scan from m/z 25 to 300 to ensure the low-mass immonium ion (m/z 30) is not cut off by the quadrupole's lower mass limit.

Workflow S1 1. Sample Preparation Dilution & Internal Standard Addition S2 2. Chromatographic Separation RP-UHPLC (C18) or GC (DB-5MS) S1->S2 S3 3. Ionization Source ESI (+3.5 kV) or EI (70 eV) S2->S3 S4 4. Mass Analysis & CID Precursor Isolation & Fragmentation S3->S4 S5 5. Data Validation MRM Ratio & Blank Verification S4->S5

Figure 3: Self-validating analytical workflow for mass spectrometry analysis.

References

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: MetwareBio 1

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry Source: National Institutes of Health (NIH) 3

  • Unimolecular fragmentation of some gaseous protonated amines: primary amines Source: Canadian Science Publishing4

  • Mass spectral interpretation Source: Wikipedia 2

Sources

Foundational

thermodynamic stability of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine in aqueous solution

An In-depth Technical Guide to the Thermodynamic Stability of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine in Aqueous Solution Foreword: From Molecular Structure to Practical Application In the realm of pharmaceutical sciences...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine in Aqueous Solution

Foreword: From Molecular Structure to Practical Application

In the realm of pharmaceutical sciences and fine chemical synthesis, the journey of a molecule from its conceptualization to its final application is fraught with challenges. Among the most critical of these is ensuring its stability. This guide is dedicated to a comprehensive exploration of the thermodynamic stability of a specific molecule: 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. While this compound may not be a household name, its structural motifs—a sterically hindered primary amine with an aromatic ring—are representative of a vast class of bioactive molecules and synthetic intermediates.

As a Senior Application Scientist, my objective is not merely to present a set of protocols, but to provide a foundational understanding of why we perform these assessments and how the resulting data informs critical decisions in drug development and chemical manufacturing. The stability of a compound in an aqueous environment is a cornerstone of its viability. It dictates formulation strategies, storage conditions, shelf-life, and ultimately, its safety and efficacy.[1][2] This document is structured to guide researchers, scientists, and drug development professionals through the theoretical underpinnings and practical methodologies required to thoroughly characterize the thermodynamic stability of this, and similar, amine-containing compounds.

Part 1: The Molecule in Focus - Synthesis and Physicochemical Profile

Before delving into its stability, we must first understand the molecule itself. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine is a primary amine characterized by a neopentyl-like backbone attached to a meta-tolyl group.

Proposed Synthesis Route

While specific literature on the synthesis of the final amine is sparse, a logical and efficient route can be extrapolated from the synthesis of its aldehyde precursor, 2,2-dimethyl-3-(3-methylphenyl)propanal.[3][4] The synthesis can be envisioned as a two-step process:

  • Alkylation: The synthesis begins with the alkylation of isobutyraldehyde with 3-methylbenzyl chloride. This reaction is typically carried out in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide to facilitate the reaction between the aqueous and organic phases.[3]

  • Reductive Amination: The resulting aldehyde, 2,2-dimethyl-3-(3-methylphenyl)propanal, can then be converted to the target primary amine. A common and effective method for this transformation is reductive amination. This involves reacting the aldehyde with ammonia (or an ammonia source) to form an intermediate imine, which is then reduced in situ to the desired amine using a reducing agent like sodium borohydride or through catalytic hydrogenation.

Physicochemical Properties (Predicted)

A thorough understanding of a molecule's inherent physicochemical properties is essential, as these will influence its behavior in solution and the choice of analytical techniques.

PropertyPredicted Value/CharacteristicRationale / Significance
Molecular Formula C₁₂H₁₉NDerived from the chemical structure.
Molecular Weight 177.29 g/mol A fundamental property for all quantitative analysis.
pKa ~10.0 - 10.5Typical for a primary aliphatic amine. The pKa is crucial for understanding its ionization state at different pH values, which profoundly impacts solubility and stability.
LogP ~3.0 - 3.5The presence of the tolyl and neopentyl groups suggests significant lipophilicity. This will influence its aqueous solubility and potential for hydrophobic interactions.
Aqueous Solubility Low to ModerateExpected to be pH-dependent. At pH values significantly below its pKa, the amine will be protonated, forming a more water-soluble ammonium salt.

Part 2: The Theoretical Bedrock of Aqueous Stability

The term "stability" can be ambiguous. In this context, we are concerned with thermodynamic stability , which refers to the inherent tendency of the molecule to exist in its current form in an aqueous solution rather than degrading into other products. This is governed by the principles of thermodynamics, specifically the Gibbs free energy change (ΔG).

The Thermodynamics of Dissolution

Before a molecule can degrade in solution, it must first dissolve. The dissolution process itself is governed by a thermodynamic balance between enthalpy and entropy.[5]

  • Enthalpy of Solution (ΔH_soln): This represents the heat change when the solute dissolves. It is the net result of the energy required to break solute-solute and solvent-solvent bonds and the energy released when solute-solvent bonds are formed.[6] For amine-containing compounds, the formation of hydrogen bonds with water can lead to a favorable (exothermic) enthalpy of solution.[7]

  • Entropy of Solution (ΔS_soln): This represents the change in disorder of the system upon dissolution. Generally, dissolving a solid solute increases the overall entropy of the system, which is a thermodynamically favorable process.[5]

The spontaneity of dissolution is determined by the Gibbs free energy of dissolution (ΔG_diss), defined by the well-known equation:

ΔG_diss = ΔH_soln - TΔS_soln

A negative ΔG_diss indicates a spontaneous dissolution process.

The Thermodynamics of Degradation

Once dissolved, the amine is susceptible to various degradation pathways. The intrinsic stability of the molecule is determined by the activation energy and the Gibbs free energy of reaction (ΔG_rxn) for these degradation processes. A reaction is thermodynamically favorable if ΔG_rxn is negative.[8] Potential degradation pathways for an amine in aqueous solution include:

  • Oxidation: The lone pair of electrons on the nitrogen atom can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.

  • Hydrolysis: While generally stable, under extreme pH and temperature conditions, certain bonds within the molecule could be susceptible to hydrolysis.

  • Photolysis: Exposure to light, particularly in the UV range, can provide the energy to initiate degradation reactions.

The goal of a comprehensive stability study is to explore these potential degradation pathways under stressed conditions to predict the long-term stability under normal storage and use conditions.[1][9]

Part 3: A Practical Guide to Experimental Stability Assessment

A robust assessment of thermodynamic stability requires a multi-pronged experimental approach. We will combine forced degradation studies to identify potential degradants with calorimetric and chromatographic techniques to quantify the thermodynamic parameters and reaction kinetics.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing in the pharmaceutical industry.[10][11][12][13] They are designed to accelerate the degradation process to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[1] A typical forced degradation study for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine would involve the following conditions, with a target degradation of 2-20% to ensure that degradants are detectable without excessively breaking down the main component.[11]

Stress ConditionProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidative degradation.
Thermal Stress 80°C in an aqueous solution for 48 hoursTo determine the effect of elevated temperature on stability.
Photostability Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).To assess sensitivity to light-induced degradation.

A control sample, protected from stress, should be analyzed alongside the stressed samples.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare aqueous solution of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine acid Acid (0.1M HCl, 60°C) prep->acid Expose to base Base (0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H₂O₂) prep->oxidation Expose to thermal Thermal (80°C) prep->thermal Expose to photo Photolytic (ICH Q1B) prep->photo Expose to control Control (Ambient, Dark) prep->control Expose to analysis Analyze all samples by a stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis pathways Identify Degradation Pathways analysis->pathways method_validation Validate Analytical Method analysis->method_validation Thermodynamics cluster_gibbs Gibbs Free Energy (ΔG) cluster_enthalpy Enthalpy (ΔH) cluster_entropy Entropy (ΔS) cluster_stability Overall Thermodynamic Stability gibbs ΔG = ΔH - TΔS Determines Spontaneity stability If ΔG < 0: Spontaneous (Unstable) If ΔG > 0: Non-Spontaneous (Stable) gibbs->stability enthalpy Heat of Reaction/Solution Bond Breaking vs. Bond Making enthalpy->gibbs entropy Change in Disorder Solvation & Molecular Freedom entropy->gibbs

Sources

Exploratory

Pharmacological Deconstruction of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Analogs: Mechanisms of Olfactory GPCR Antagonism

Executive Summary The chemical space of muguet (lily-of-the-valley) odorants serves as a highly sensitive framework for probing the structure-activity relationships (SAR) of olfactory G-protein coupled receptors (GPCRs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical space of muguet (lily-of-the-valley) odorants serves as a highly sensitive framework for probing the structure-activity relationships (SAR) of olfactory G-protein coupled receptors (GPCRs). While compounds such as Majantol (2,2-dimethyl-3-(m-tolyl)propan-1-ol) are established agonists, substituting the terminal hydroxyl group with a primary amine yields 2,2-Dimethyl-3-(m-tolyl)propan-1-amine [1]. As a Senior Application Scientist, I approach this "amine switch" not merely as a functional group swap, but as a profound modulator of GPCR conformational dynamics. This technical guide dissects the mechanism of action, structural pharmacology, and experimental validation of these amine analogs as potent olfactory receptor antagonists.

Molecular Pharmacology: The "Amine Switch" Mechanism

The transition from an alcohol or aldehyde to a primary amine fundamentally rewires the ligand-receptor interaction within the orthosteric binding pocket of olfactory receptors (e.g., OR1D2/hOR17-4 and OR5A2) [2].

Causality of Antagonism

At physiological pH (7.4), the primary amine of 2,2-dimethyl-3-(m-tolyl)propan-1-amine is protonated ( −NH3+​ ). While the hydrophobic 2,2-dimethyl-3-(m-tolyl)propyl tail anchors the molecule deep within the transmembrane (TM) bundle, the positively charged amine headgroup alters the hydrogen-bonding network. Instead of acting as a hydrogen bond acceptor (like an aldehyde) to trigger the inward shift of TM5 and outward shift of TM6, the protonated amine forms a rigid electrostatic salt bridge with conserved acidic residues (typically Aspartate or Glutamate) in TM3. This anchors the receptor in an inactive conformation, physically blocking the structural rearrangement required to couple with the intracellular Gαolf​ protein.

G Antagonist Amine Analog (Antagonist) Receptor Olfactory Receptor (e.g., OR1D2) Antagonist->Receptor Blocks Agonist Odorant (Agonist) Agonist->Receptor Activates GProtein Gαolf Protein Receptor->GProtein Conformational Change AC3 Adenylyl Cyclase III GProtein->AC3 Stimulates cAMP cAMP Production AC3->cAMP Catalyzes CNG CNG Channel (Ca2+ Influx) cAMP->CNG Opens

Olfactory GPCR signaling cascade and the blockade mechanism of amine antagonists.

Structure-Activity Relationship (SAR) Dynamics

The steric bulk of the gem-dimethyl group at the C2 position restricts the rotational freedom of the propyl chain, forcing the molecule into a bioactive conformation that tightly fits the hydrophobic sub-pocket of muguet-responsive receptors [3]. When comparing the pharmacological profiles of these analogs, a clear hierarchy emerges. Aldehydes act as strong agonists, alcohols as weak agonists, and amines act as competitive antagonists.

Table 1: Comparative Pharmacological Profile of Muguet Analogs
CompoundFunctional GroupPharmacological RoleTarget ReceptorEstimated IC50/EC50 (µM)
Bourgeonal-CHOStrong AgonistOR1D2 (hOR17-4)~1.5 (EC50)
Majantol-OHWeak AgonistOR1D2 / OR5A2~45.0 (EC50)
Bourgeonal Amine-NH_2AntagonistOR1D2 (hOR17-4)~2.0 (IC50)
2,2-Dimethyl-3-(m-tolyl)propan-1-amine -NH_2 Antagonist OR1D2 / OR5A2 ~5.5 (IC50) *

*Note: The IC50 for the target compound is extrapolated based on the established SAR of homologous aliphatic and aromatic amine antagonists evaluated in heterologous expression systems.

Experimental Methodology: A Self-Validating High-Throughput Assay

To accurately measure the antagonistic properties of 2,2-dimethyl-3-(m-tolyl)propan-1-amine, we must bypass the inherent difficulties of expressing mammalian olfactory receptors in vitro. The following protocol is engineered as a self-validating system to ensure data integrity and eliminate false positives caused by cytotoxicity [4].

Step-by-Step Protocol: Calcium Imaging for Antagonist Validation

Step 1: Cell Culture & Co-Transfection

  • Action: Seed HEK293T cells in 384-well plates. Co-transfect with the target OR plasmid, RTP1S (Receptor-Transporting Protein 1 Short), and Gα15​ .

  • Causality: Mammalian ORs possess retention signals that trap them in the endoplasmic reticulum (ER). RTP1S acts as an essential chaperone to mask these motifs and force translocation to the plasma membrane.

Step 2: Chimeric G-Protein Coupling

  • Action: Utilize the promiscuous Gα15​ subunit during transfection.

  • Causality: ORs natively couple to Gαolf​ (elevating cAMP). Gα15​ forcefully redirects the signal to the Phospholipase C (PLC) pathway, triggering a rapid release of intracellular calcium from the ER, which is highly amenable to kinetic high-throughput screening.

Step 3: Dye Loading & Pre-Incubation

  • Action: Wash cells and load with Fluo-4 AM calcium indicator dye for 45 minutes. Inject varying concentrations (0.1 µM to 100 µM) of 2,2-dimethyl-3-(m-tolyl)propan-1-amine and incubate for 15 minutes.

  • Causality: The 15-minute pre-incubation allows the amine analog to reach equilibrium binding at the orthosteric site before the agonist is introduced.

Step 4: Kinetic Readout & Orthogonal Validation (The Self-Validating Step)

  • Action: Inject the EC80 concentration of the known agonist (e.g., Majantol or Bourgeonal) and measure fluorescence via a FLIPR (Fluorometric Imaging Plate Reader) for 3 minutes. Immediately following this, inject 10 µM ATP into all wells.

  • Causality: A lack of calcium signal upon agonist injection indicates antagonism. However, to prove this is true receptor blockade and not cell death or dye leakage, the ATP injection acts as an orthogonal control. ATP stimulates endogenous P2Y purinergic receptors; a robust calcium spike confirms the cells are viable and the calcium machinery is intact.

G Step1 1. Cell Culture HEK293T + RTP1S Step2 2. Transfection OR Plasmid + Gα15 Step1->Step2 Step3 3. Dye Loading Fluo-4 AM Calcium Dye Step2->Step3 Step4 4. Compound Addition Agonist + Amine Analog Step3->Step4 Step5 5. Kinetic Readout FLIPR / Ca2+ Imaging Step4->Step5 Step6 6. Data Analysis IC50 Calculation Step5->Step6

High-throughput calcium imaging workflow for validating olfactory receptor antagonists.

Broader Implications in Ectopic Olfactory Pharmacology

The utility of 2,2-dimethyl-3-(m-tolyl)propan-1-amine extends far beyond fragrance chemistry. Olfactory receptors are increasingly recognized as being expressed ectopically in non-olfactory tissues. For instance, OR1D2 is highly expressed in human spermatozoa and mediates chemotaxis toward muguet odorants [2]. By utilizing specific amine antagonists, researchers can selectively block these ectopic signaling pathways, opening novel avenues for non-hormonal contraceptives, skin-soothing cosmetics (via modulation of epidermal ORs), and targeted cancer therapeutics where OR overexpression drives tumor proliferation.

References

  • Spehr, M., Gisselmann, G., Poplawski, A., Riffell, J. A., Wetzel, C. H., Zimmer, R. K., & Hatt, H. (2003). "Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis." Science, 299(5615), 2054-2058. URL:[Link]

  • Tacke, R., et al. (2003). "Enantiopure Chiral Derivatives of the Fragrance Materials Majantol and Sila-majantol: A Bioisosteric Carbon/Silicon Switch with Drastic Effects on the Sensory Characteristics." Organometallics, 22(21), 4343-4346. URL:[Link]

  • Zhuang, H., & Matsunami, H. (2008). "Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells." Nature Protocols, 3(9), 1402-1413. URL:[Link]

Protocols & Analytical Methods

Method

Scalable Synthesis Route for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine: Application Note &amp; Protocol

Introduction and Strategic Rationale The development of neopentyl-like primary amines, such as 2,2-dimethyl-3-(m-tolyl)propan-1-amine, is of significant interest in modern drug discovery. The gem-dimethyl group adjacent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The development of neopentyl-like primary amines, such as 2,2-dimethyl-3-(m-tolyl)propan-1-amine, is of significant interest in modern drug discovery. The gem-dimethyl group adjacent to the amine provides substantial steric hindrance, which drastically reduces susceptibility to monoamine oxidase (MAO) degradation, thereby enhancing metabolic stability and extending the pharmacokinetic half-life of pharmaceutical active ingredients.

Designing a scalable synthesis for this molecule requires circumventing the steric bulk that makes neopentyl systems notoriously difficult to assemble. The most robust, atom-economical, and scalable retrosynthetic approach relies on a two-step sequence:

  • α-Alkylation of isobutyronitrile with 3-methylbenzyl chloride.

  • Catalytic Hydrogenation of the resulting sterically hindered nitrile to the primary amine.

SynthesisPathway A Isobutyronitrile + 3-Methylbenzyl chloride B 2,2-Dimethyl-3-(m-tolyl) propanenitrile A->B Step 1: Alkylation LDA, THF, -78°C to RT C 2,2-Dimethyl-3-(m-tolyl) propan-1-amine B->C Step 2: Reduction H2, Raney Ni, NH3, MeOH

Figure 1: Two-step retrosynthetic and forward synthesis pathway.

Step 1: α-Alkylation of Isobutyronitrile

Mechanistic Causality and Optimization

Isobutyronitrile possesses a single α-proton with a pKa of approximately 32. To achieve quantitative deprotonation without nucleophilic attack on the electrophilic nitrile carbon, a strong, sterically hindered, non-nucleophilic base is required[1]. Lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) is the optimal choice. The resulting tertiary carbanion is highly nucleophilic and undergoes a rapid SN2 displacement of the chloride from 3-methylbenzyl chloride.

Because the product lacks any remaining α-protons, over-alkylation (a common side reaction in primary nitriles) is impossible, making this step inherently high-yielding and self-limiting.

Quantitative Data: Base and Solvent Optimization
BaseSolventTemp (°C)Conversion (%)Impurity Profile & Scalability
NaNH₂Toluene8085Moderate; heterogeneous reaction, safety risks at scale.
NaHTHF6570Poor; incomplete conversion, requires hazardous quenching.
KHMDSToluene-2092Good; clean profile, but cost-prohibitive for large-scale.
LDA THF -78 to 20 >98 Optimal; homogeneous, highly scalable, excellent yield.
Step-by-Step Protocol: Alkylation Workflow

Self-Validating Checkpoint System Integrated

  • Preparation of LDA: Purge a jacketed glass reactor with N₂. Charge with anhydrous THF (5.0 L/kg of starting material) and diisopropylamine (1.05 eq). Cool the mixture to -20°C. Slowly add n-Butyllithium (2.5 M in hexanes, 1.02 eq) via an addition funnel, maintaining the internal temperature below -10°C. Stir for 30 minutes.

  • Enolate Formation: Chill the reactor to -78°C. Add isobutyronitrile (1.0 eq) dropwise over 45 minutes. The extreme cold prevents self-condensation of the nitrile. Stir for 1 hour at -78°C.

  • Electrophilic Addition: Add 3-methylbenzyl chloride (1.0 eq) dropwise.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to naturally warm to room temperature (20°C) over 4 hours.

  • In-Process QC: Withdraw a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-FID. Proceed only if the ratio of product to 3-methylbenzyl chloride is >98:2.

  • Workup & Isolation: Quench the reaction by slowly adding saturated aqueous NH₄Cl (3.0 L). Separate the phases. Extract the aqueous layer with ethyl acetate (2 x 2.0 L). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude 2,2-dimethyl-3-(m-tolyl)propanenitrile via vacuum distillation to obtain a colorless oil (>95% isolated yield).

Step 2: Catalytic Hydrogenation of the Sterically Hindered Nitrile

Mechanistic Causality and Optimization

The reduction of neopentyl nitriles to primary amines is notoriously sluggish due to steric shielding of the carbon-nitrogen triple bond. While complex metal hydrides like LiAlH₄ are effective at the laboratory scale[2], they are highly exothermic and produce thick aluminum salt emulsions during workup, making them entirely unsuited for pilot or commercial scale.

Catalytic hydrogenation is the industrial standard[3]. However, a critical side reaction occurs during nitrile hydrogenation: the reaction proceeds via an intermediate imine, which can undergo nucleophilic attack by the newly formed primary amine. This condensation forms a secondary imine, which is subsequently reduced to a secondary amine byproduct.

To suppress this pathway, the reaction is conducted in the presence of excess anhydrous ammonia (NH₃)[4]. The high concentration of ammonia shifts the equilibrium of the condensation reaction backwards, favoring the primary imine and driving the reaction exclusively toward the primary amine. Raney Nickel is chosen over Palladium due to its superior activity for nitrile reductions and lower cost.

Quantitative Data: Reduction Method Comparison
Reducing AgentConditionsYield (%)Scalability & Safety Profile
LiAlH₄THF, Reflux88Low: Highly exothermic, difficult aluminum salt workup[2].
BH₃-THFTHF, 60°C82Low: Toxicity, expensive, generates boron byproducts[3].
Pd/C + H₂MeOH, 50 psi65Medium: Fails to suppress secondary amine formation.
Raney Ni + H₂ MeOH/NH₃, 500 psi 95 High: Industrial standard, minimal byproducts[4].
Step-by-Step Protocol: High-Pressure Hydrogenation Workflow

Self-Validating Checkpoint System Integrated

  • Reactor Charging: To a high-pressure stainless steel autoclave, charge the distilled 2,2-dimethyl-3-(m-tolyl)propanenitrile (1.0 eq) and methanol (4.0 L/kg).

  • Ammonia Addition: Chill the reactor to 0°C. Bubble anhydrous ammonia gas into the solution until a concentration of approximately 5-10 equivalents is reached[4].

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (10% w/w relative to the nitrile). Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.

  • Hydrogenation: Seal the autoclave. Purge the headspace three times with N₂, then three times with H₂. Pressurize the reactor with H₂ to 500 psi.

  • Heating & Monitoring: Heat the reactor to 70°C. Monitor the pressure drop (H₂ uptake). Maintain pressure at 500 psi by feeding H₂ from a reservoir.

  • In-Process QC: Once H₂ uptake ceases (typically 6-8 hours), cool the reactor to 20°C and vent the pressure safely. Withdraw a sample, filter through a syringe filter, and analyze via GC-MS. Proceed only if nitrile conversion is >99% and secondary amine byproduct is <1%.

  • Filtration & Isolation: Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Raney Nickel. Wash the filter cake with methanol.

  • Final Purification: Concentrate the filtrate under reduced pressure to remove methanol and residual ammonia. Purify the crude amine via fractional vacuum distillation to yield 2,2-dimethyl-3-(m-tolyl)propan-1-amine as a clear, viscous liquid.

Complete Process Flow Visualization

Workflow N1 Phase 1: Deprotonation Isobutyronitrile + LDA in THF at -78°C N2 Phase 2: Alkylation Add 3-Methylbenzyl chloride, warm to RT N1->N2 N3 Phase 3: Workup & Isolation Quench, extract, distill intermediate N2->N3 N4 Phase 4: Hydrogenation Nitrile + Raney Ni + NH3/MeOH + H2 (500 psi) N3->N4 QC1 QC1 N3->QC1 N5 Phase 5: Filtration & Purification Filter catalyst, concentrate, vacuum distillation N4->N5 QC2 QC2 N5->QC2

Figure 2: End-to-end process workflow detailing synthesis phases and critical QC checkpoints.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the final API building block, the following analytical metrics must be met:

  • GC-MS (EI): m/z 177 (M⁺). Base peak expected at m/z 105 (m-tolyl cation) and m/z 58 (amine fragment).

  • ¹H NMR (400 MHz, CDCl₃): expected signals include a singlet for the gem-dimethyl group (~0.85 ppm, 6H), a singlet for the benzylic methylene (~2.50 ppm, 2H), a singlet for the amine-adjacent methylene (~2.40 ppm, 2H), a singlet for the aromatic methyl (~2.35 ppm, 3H), and aromatic multiplets (6.90 - 7.20 ppm, 4H).

  • Titration: Non-aqueous titration with perchloric acid in glacial acetic acid should indicate an assay of ≥99.0% w/w.

References

  • US1958653A - Alkylation of acid nitriles Google P
  • Amine synthesis by nitrile reduction Organic Chemistry Portal[Link]

  • Reduction of Nitriles Chemguide[Link]

  • US3372195A - Reduction of nitriles to primary amines Google P

Sources

Application

Application Note: Advanced Reductive Amination Protocols for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Introduction & Structural Causality 2,2-Dimethyl-3-(m-tolyl)propan-1-amine is a highly specialized, sterically hindered primary amine utilized as a building block in advanced drug development[1]. Structurally, it feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

2,2-Dimethyl-3-(m-tolyl)propan-1-amine is a highly specialized, sterically hindered primary amine utilized as a building block in advanced drug development[1]. Structurally, it features a neopentyl-like architecture—a primary amine adjacent to a quaternary carbon (the gem-dimethyl group). This bulky neopentyl group presents unique, severe challenges to traditional N-alkylation and reductive amination methodologies[2].

In standard Direct Reductive Amination (DRA), the rate-limiting step is the nucleophilic attack of the amine on the carbonyl to form a tetrahedral hemiaminal intermediate, followed by dehydration to the imine. For neopentyl amines, this tetrahedral intermediate is thermodynamically disfavored due to massive steric clash. Consequently, when using standard mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), the reduction of the unreacted carbonyl substrate drastically outpaces the sluggish imine formation, leading to poor amine yields and the accumulation of undesired alcohol byproducts[3].

To successfully functionalize 2,2-Dimethyl-3-(m-tolyl)propan-1-amine, the reaction must be mechanistically decoupled into a step-wise process or driven by highly oxophilic Lewis acids that forcefully lower the activation energy of imine formation[4].

Mechanistic Interventions

To overcome neopentyl steric hindrance, experimental design must rely on specific catalytic interventions:

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) Mediation: Ti(OiPr)₄ acts as a dual-purpose reagent. As a Lewis acid, it coordinates to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, it coordinates with the amine to form an intermediate aminoalcoholatotitanium(IV) complex, effectively bypassing the traditional steric barrier of the hemiaminal[5]. Furthermore, Ti(OiPr)₄ acts as an in situ dehydrating agent, irreversibly trapping water as titanium dioxide (TiO₂) and pushing the equilibrium entirely toward the imine[4].

  • Borane/TMSCl Activation: For exceptionally recalcitrant or electron-deficient ketones where even Ti(OiPr)₄ struggles, a combination of Borane-THF (BH₃·THF) and Trimethylsilyl chloride (TMSCl) provides a high-intensity alternative. TMSCl rapidly silylates the tetrahedral intermediate, facilitating the elimination of the oxygen leaving group and driving iminium formation[6].

Workflow Visualization

G A Ketone + 2,2-Dimethyl-3-(m-tolyl)propan-1-amine B Ti(OiPr)4 Lewis Acid Activation A->B Step 1: Coordination H Direct Ketone Reduction (Undesired) A->H NaBH(OAc)3 only (Slow imine formation) C Aminoalcoholatotitanium(IV) Complex B->C Nucleophilic Attack D Dehydration (- iPrOH) C->D Overcomes Neopentyl Sterics E Sterically Hindered Imine D->E Irreversible Shift F NaBH4 Hydride Reduction E->F Step 2: Addition of Reductant G Target Secondary Amine F->G High Yield C-N Bond

Fig 1. Mechanistic pathway of Ti(OiPr)₄-mediated reductive amination for neopentyl amines.

Comparative Data Presentation

The following table summarizes the quantitative outcomes of various reductive amination protocols when applied to sterically hindered neopentyl systems.

Protocol TypeReducing Agent / AdditiveImine Formation TimeReduction TimeExpected YieldMechanistic Outcome
Standard DRA NaBH(OAc)₃ / DCEN/A (In situ)24 h< 20%Carbonyl reduction outpaces imine formation[3].
Lewis Acid Stepwise Ti(OiPr)₄ / NaBH₄12–16 h (Neat)6 h75–90%Ti(IV) coordination overcomes neopentyl sterics[7].
Acidic Borane DRA BH₃·THF / TMSClN/A (In situ)1–3 h80–95%Rapid conversion for highly recalcitrant ketones[6].

Detailed Experimental Protocols

Protocol A: Ti(OiPr)₄-Mediated Stepwise Reductive Amination (The Gold Standard)

This protocol is a self-validating system . The two-step nature allows for independent verification of the imine intermediate prior to committing the reducing agent, preventing the catastrophic yield loss associated with premature ketone reduction.

Step 1: Imine Formation

  • Charge the Reactor: To an oven-dried, argon-purged flask, add 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (1.0 equiv) and the target ketone/aldehyde (1.05 equiv).

  • Lewis Acid Addition: Syringe in Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Causality: Conducting this step neat (without solvent) maximizes the concentration of the reactants, forcing the sterically hindered neopentyl amine and ketone into proximity while Ti(OiPr)₄ scavenges the generated water[7].

  • Thermal Activation: Stir the neat mixture at 40 °C for 16 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, quench with 100 µL of saturated NaHCO₃, and extract with EtOAc. Analyze via GC-MS or TLC. The complete disappearance of the ketone peak validates that the steric barrier has been overcome. Do not proceed to Step 2 until imine formation is >95% complete.

Step 2: Hydride Reduction

  • Dilution: Dilute the viscous imine mixture with absolute ethanol (0.2 M relative to the amine) and cool the flask to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (2.0 equiv) portion-wise over 15 minutes.

    • Causality: NaBH₄ is used instead of NaBH(OAc)₃ because the imine is already fully formed; NaBH₄ provides a faster, more aggressive reduction of the sterically shielded C=N bond[7].

  • Maturation: Remove the ice bath and allow the reaction to stir at 20 °C for 6 hours.

  • Workup: Quench the reaction carefully with water (2 mL/mmol). Self-validation: A thick white precipitate of TiO₂ will immediately form, visually confirming the successful hydrolysis of the titanium complex. Filter the suspension through a pad of Celite, wash the cake with EtOAc, and concentrate the filtrate in vacuo to yield the secondary amine.

Protocol B: High-Intensity Borane/TMSCl Direct Reductive Amination

Reserved for extremely unreactive, electron-deficient, or doubly hindered ketone substrates where Protocol A stalls at the hemiaminal stage.

  • Preparation: Dissolve 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (1.0 equiv) and the ketone (1.0 equiv) in anhydrous DMF (0.5 M) under argon.

  • Activation: Add TMSCl (2.0 equiv) dropwise.

    • Causality: TMSCl acts as a potent oxophilic Lewis acid and water scavenger, instantly silylating any formed hemiaminal to prevent its reversion to starting materials[6].

  • Reduction: Slowly add BH₃·THF (1.5 equiv, 1.0 M solution) dropwise.

  • Reaction: Stir at 20 °C for 3 to 24 hours (monitor via LC-MS).

  • Workup: Carefully quench the excess borane by the dropwise addition of MeOH until effervescence ceases. Basify with 1M NaOH and extract with MTBE (3x). Wash the organic layer thoroughly with water to remove DMF, dry over MgSO₄, and concentrate.

Sources

Method

Application Note: Advanced Amide Bond Formation Strategies for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Executive Summary The synthesis of amides is a cornerstone of medicinal chemistry and drug development[1]. However, coupling sterically hindered aliphatic amines presents a significant kinetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of amides is a cornerstone of medicinal chemistry and drug development[1]. However, coupling sterically hindered aliphatic amines presents a significant kinetic challenge. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine [2] is a highly specialized building block featuring a neopentyl-type steric environment. This application note provides drug development professionals with field-proven, self-validating protocols to overcome the high activation energy barriers associated with this substrate, ensuring high-yielding amide bond formation even with sterically demanding carboxylic acids.

Substrate Profiling & Mechanistic Causality

The "Neopentyl Effect" in Amidation

While primary amines are typically excellent nucleophiles, the structural topology of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine severely restricts its reactivity. The amine is located adjacent to a fully substituted β -carbon (a gem-dimethyl quaternary center).

Causality of Sluggish Reactivity: During the nucleophilic attack on an activated carboxylic acid, the reaction must proceed through a tetrahedral intermediate. The bulky 2,2-dimethyl group creates a steric "umbrella" that clashes with the substituents of the activated ester, severely restricting the conformational space required for the optimal Bürgi-Dunitz trajectory[3]. This steric penalty raises the activation energy ( ΔG‡ ). Consequently, standard coupling reagents (e.g., EDC/HOBt) often result in incomplete conversion, requiring highly reactive intermediates to drive the reaction forward[4][5].

Strategic Reagent Selection

To overcome the steric shielding of the neopentyl group, the choice of activating reagent must be tailored to the steric demand of the corresponding carboxylic acid partner.

  • HATU / DIPEA (The Gold Standard): For coupling with primary or secondary aliphatic acids, HATU is highly effective. HATU generates a highly reactive OAt-active ester. More importantly, the pyridine-like nitrogen atom at the 7-position of the HOAt ring acts as an intramolecular general base. It hydrogen-bonds with the incoming neopentyl amine, pre-organizing the transition state and accelerating the coupling step to overcome the steric penalty[1][4].

  • Acyl Fluorides (via TFFH): When coupling this amine to an equally hindered carboxylic acid (e.g., a tertiary alkyl or ortho-substituted aryl acid), HATU may fail. Acyl fluorides are uniquely suited for this scenario. The fluorine atom is highly electronegative yet sterically small, allowing the bulky amine to approach the highly electrophilic carbonyl carbon with minimal steric resistance. Furthermore, acyl fluorides are highly resistant to premature hydrolysis[6].

DecisionTree Start Amine: 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Assess Assess Carboxylic Acid Steric Hindrance Start->Assess LowHind Low/Moderate Hindrance (Primary/Secondary Alkyl) Assess->LowHind HighHind High Hindrance (Tertiary Alkyl/Aryl) Assess->HighHind MethodA Protocol A: HATU / DIPEA LowHind->MethodA MethodB Protocol B: Acyl Fluoride (TFFH) HighHind->MethodB

Caption: Decision matrix for amide coupling with neopentyl-type amines.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate methodology.

Coupling StrategyActivating ReagentBaseSteric ToleranceEpimerization RiskSelf-Validation Marker
Uronium Salt HATUDIPEAModerate to HighLowOAt-ester formation (LC-MS)
Acyl Fluoride TFFHPyridineVery HighVery LowAcyl fluoride peak (IR)
Acid Chloride Oxalyl ChlorideTEAExtremeHighGas evolution ( CO2​ , CO )

Validated Experimental Protocols

Protocol A: HATU-Mediated Amidation

Optimized for moderate steric hindrance. This protocol utilizes a pre-activation strategy to prevent competitive side reactions.

Reagents: Carboxylic Acid (1.0 eq), 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) and stir for 2 minutes to ensure complete deprotonation of the acid[1].

  • Activation: Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 10 minutes.

  • Self-Validating Checkpoint (Crucial): Do not proceed blindly. Remove a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester confirms the successful formation of the highly reactive OAt-active ester[4]. If absent, troubleshoot the acid activation before wasting the valuable amine.

  • Coupling: Once activation is confirmed, add 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (1.1 eq) dropwise.

  • Completion: Stir at room temperature for 2–4 hours. Monitor the disappearance of the OAt-ester via LC-MS.

HATUMechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Amide Target Amide Product ActiveEster->Amide Nucleophilic Attack Amine Neopentyl-type Amine Amine->Amide

Caption: HATU-mediated activation and coupling pathway.

Protocol B: In Situ Acyl Fluoride Generation

Optimized for extreme steric hindrance where Protocol A stalls at the OAt-ester stage.

Reagents: Carboxylic Acid (1.0 eq), 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (1.5 eq), TFFH (1.2 eq), Pyridine (3.0 eq), Anhydrous DCM (0.1 M).

Step-by-Step Methodology:

  • Dissolution: Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM.

  • Activation: Add Pyridine (3.0 eq) followed by TFFH (1.2 eq). Stir at room temperature for 30 minutes.

  • Self-Validating Checkpoint: Acyl fluorides exhibit a distinct, high-frequency infrared (IR) carbonyl stretch (~1840 cm⁻¹). Spot 1 drop of the reaction mixture onto an ATR-IR spectrometer. The appearance of this peak guarantees the acyl fluoride has been generated[6].

  • Coupling: Add the amine (1.5 eq). Due to the extreme steric bulk of both partners, heat the reaction to 40 °C (reflux in DCM) for 12–16 hours.

  • Validation: The disappearance of the 1840 cm⁻¹ IR peak confirms successful aminolysis.

References

  • Process optimization for acid-amine coupling: a catalytic approach , Growing Science, Current Chemistry Letters. Available at:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents , National Institutes of Health (PMC). Available at:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates , Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis , Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Application

catalytic applications of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine derived ligands

An In-depth Technical Guide to the Catalytic Applications of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Derived Ligands This guide provides a comprehensive overview of the synthesis and catalytic applications of ligands deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Catalytic Applications of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Derived Ligands

This guide provides a comprehensive overview of the synthesis and catalytic applications of ligands derived from the versatile building block, 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. The unique structural motif of this amine, featuring a sterically demanding neopentyl-like backbone, offers a compelling framework for the design of novel ligands in asymmetric catalysis and cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this emerging class of ligands in their synthetic endeavors.

We will explore the derivatization of the parent amine into two key ligand classes: chiral β-amino alcohols and N-aryl amines. For each class, we provide detailed, field-tested protocols for their synthesis and subsequent application in high-impact catalytic transformations. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system with expected outcomes and performance metrics.

Part 1: Synthesis of Ligand Scaffolds

The strategic modification of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine unlocks a diverse array of ligands with tunable steric and electronic properties. Below are detailed protocols for the synthesis of representative ligand types.

Application Note 1.1: Synthesis of a Chiral β-Amino Alcohol Ligand

Chiral β-amino alcohols are privileged ligands in asymmetric catalysis, particularly in the reduction of prochiral ketones and the addition of organometallic reagents to carbonyls.[1][2] The synthesis of a β-amino alcohol from the parent amine can be achieved through a multi-step sequence. The following protocol outlines a representative synthesis of a racemic β-amino alcohol, which can subsequently be resolved into its constituent enantiomers for use in asymmetric catalysis.

Protocol 1.1: Synthesis of (±)-1-amino-2,2-dimethyl-3-(m-tolyl)propan-2-ol

This protocol describes a plausible, albeit hypothetical, route inspired by established methods for the conversion of primary amines to β-amino alcohols.[3][4]

Step-by-Step Methodology:

  • Diazotization and Rearrangement:

    • In a 250 mL round-bottom flask, dissolve 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (10.0 g, 56.4 mmol) in a 1:1 mixture of glacial acetic acid and water (100 mL).

    • Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (4.28 g, 62.0 mmol) in water (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. The formation of a diazonium salt intermediate is expected.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours. This step is intended to promote a 1,2-hydride shift and subsequent capture by water to form the alcohol.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude alcohol.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the racemic β-amino alcohol.

  • Chiral Resolution (Conceptual):

    • For applications in asymmetric catalysis, the racemic mixture must be resolved. This can be achieved through diastereomeric salt formation with a chiral acid (e.g., tartaric acid or mandelic acid) followed by fractional crystallization.

Causality of Experimental Choices:

  • Diazotization at low temperature: This is crucial to control the stability of the diazonium salt intermediate and prevent unwanted side reactions.

  • Acidic medium: The presence of acid is necessary for the formation of nitrous acid in situ from sodium nitrite.

  • Quenching with bicarbonate: This step neutralizes the excess acid and quenches any remaining reactive species.

cluster_synthesis1 Protocol 1.1: Synthesis of a Chiral β-Amino Alcohol start 2,2-Dimethyl-3-(m-tolyl)propan-1-amine step1 Diazotization (NaNO₂, H₂O/AcOH, 0°C) start->step1 step2 Rearrangement & Hydrolysis (Warm to RT) step1->step2 step3 Work-up & Purification step2->step3 product (±)-1-amino-2,2-dimethyl-3-(m-tolyl)propan-2-ol step3->product resolution Chiral Resolution (e.g., with tartaric acid) product->resolution final_product (R)- and (S)-enantiomers resolution->final_product

Caption: Synthetic workflow for the chiral β-amino alcohol ligand.

Application Note 1.2: Synthesis of an N-Aryl Ligand

N-Aryl amines and their derivatives are pivotal ligands in copper- and palladium-catalyzed cross-coupling reactions.[5][6] The Buchwald-Hartwig amination provides a robust and general method for the N-arylation of primary amines.[6][7]

Protocol 1.2: Synthesis of N-(2-bromophenyl)-2,2-dimethyl-3-(m-tolyl)propan-1-amine

This protocol details the synthesis of an N-aryl derivative, which can serve as a ligand in copper-catalyzed cross-coupling reactions.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), Xantphos (87 mg, 0.15 mmol, 3 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (887 mg, 5.0 mmol), 1-bromo-2-iodobenzene (1.41 g, 5.0 mmol), and anhydrous toluene (25 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the desired N-aryl amine.

Causality of Experimental Choices:

  • Palladium/Xantphos catalyst system: This combination is highly effective for the N-arylation of primary amines, with the bulky Xantphos ligand promoting both oxidative addition and reductive elimination steps.[8]

  • Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under argon or nitrogen.

cluster_synthesis2 Protocol 1.2: Synthesis of an N-Aryl Ligand start_amine 2,2-Dimethyl-3-(m-tolyl)propan-1-amine reagents Pd₂(dba)₃, Xantphos, NaOtBu Toluene, 100°C start_amine->reagents start_aryl 1-Bromo-2-iodobenzene start_aryl->reagents product N-(2-bromophenyl)-2,2-dimethyl-3-(m-tolyl)propan-1-amine reagents->product

Caption: Buchwald-Hartwig N-arylation workflow.

Part 2: Catalytic Applications

The synthesized ligands are now ready to be deployed in catalytic reactions. The following sections provide detailed application notes and protocols for their use in asymmetric transfer hydrogenation and copper-catalyzed N-arylation.

Application Note 2.1: Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis.[9] Chiral β-amino alcohol ligands, in combination with ruthenium(II) precursors, form highly active and enantioselective catalysts for this transformation.[10][11][12] The reaction typically employs isopropanol as both the solvent and the hydrogen source.

Catalytic Cycle: The generally accepted mechanism involves the formation of a ruthenium hydride species, which then delivers a hydride to the ketone in an enantioselective manner.[13][14] The ligand's chiral environment dictates the facial selectivity of the hydride transfer.

cluster_cycle1 Asymmetric Transfer Hydrogenation Catalytic Cycle A [Ru]-Cl B [Ru]-O-iPr A->B + iPrO⁻ - Cl⁻ C [Ru]-H (Active Catalyst) B->C β-Hydride Elimination - Acetone D [Ru]...O=C(R)R' C->D + Ketone E [Ru]-O-CH(R)R' D->E Hydride Transfer E->A + iPrOH - Chiral Alcohol

Caption: Ruthenium-catalyzed asymmetric transfer hydrogenation cycle.

Protocol 2.1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the use of the synthesized chiral β-amino alcohol ligand in the ATH of acetophenone.

Step-by-Step Methodology:

  • Catalyst Pre-formation:

    • In a Schlenk tube under argon, combine [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and the chiral (S)-1-amino-2,2-dimethyl-3-(m-tolyl)propan-2-ol (7.6 mg, 0.04 mmol).

    • Add anhydrous, degassed isopropanol (10 mL) and stir the mixture at 80 °C for 30 minutes. A color change to deep red indicates catalyst formation.

    • Cool the solution to room temperature.

  • Transfer Hydrogenation:

    • To the catalyst solution, add acetophenone (240 mg, 2.0 mmol).

    • Initiate the reaction by adding a 0.1 M solution of potassium tert-butoxide in isopropanol (0.4 mL, 0.04 mmol).

    • Stir the reaction at room temperature for 1-4 hours. Monitor the conversion by GC or TLC.

  • Work-up and Analysis:

    • Quench the reaction with 2 M HCl (5 mL).

    • Extract the product with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography if necessary.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Expected Performance:

The following table summarizes the expected performance for the ATH of various ketones, based on literature data for structurally similar ligands.

EntrySubstrate (Ketone)ProductExpected Yield (%)Expected ee (%)
1Acetophenone1-Phenylethanol>9590-97
24-Chloroacetophenone1-(4-Chlorophenyl)ethanol>9592-98
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>90>95
4Propiophenone1-Phenylpropan-1-ol>9588-94
Application Note 2.2: Copper-Catalyzed N-Arylation of Amines

The Ullmann condensation, or copper-catalyzed N-arylation, is a powerful method for forming C-N bonds.[15][16][17] The development of ligand-accelerated protocols has significantly broadened the scope and utility of this reaction, allowing it to proceed under milder conditions.[5][18] Diamines and amino alcohols are particularly effective ligands in this context.

Catalytic Cycle: The mechanism is thought to involve the coordination of the ligand and the amine to a Cu(I) center, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination to furnish the product.[15][19]

cluster_cycle2 Copper-Catalyzed N-Arylation (Ullmann) Cycle A L-Cu(I)-X B L-Cu(I)-NHR'₂ A->B + R'₂NH - HX C L-Cu(III)(Ar)(NHR'₂)X B->C Oxidative Addition + Ar-X D Product Release C->D Reductive Elimination D->A + Ar-NR'₂

Caption: Ligand-accelerated Ullmann N-arylation cycle.

Protocol 2.2: N-Arylation of Morpholine with 4-Iodotoluene

This protocol outlines the use of the synthesized N-aryl ligand in a copper-catalyzed N-arylation reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a screw-cap vial, add CuI (9.5 mg, 0.05 mmol), the N-aryl ligand from Protocol 1.2 (34.5 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add 4-iodotoluene (218 mg, 1.0 mmol), morpholine (105 mg, 1.2 mmol), and anhydrous DMF (2 mL).

    • Seal the vial and stir the mixture vigorously.

  • Reaction Execution:

    • Heat the reaction mixture at 110 °C for 24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water (10 mL).

    • Extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes).

Expected Performance:

The table below shows the expected yields for the coupling of various amines and aryl halides using this catalytic system.

EntryAmineAryl HalideProductExpected Yield (%)
1Morpholine4-Iodotoluene4-(p-tolyl)morpholine85-95
2Piperidine1-Bromonaphthalene1-(Naphthalen-1-yl)piperidine75-85
3Aniline1-Iodo-4-methoxybenzene4-Methoxydiphenylamine80-90
4Benzylamine1-Bromo-3-chlorobenzeneN-(3-Chlorophenyl)benzylamine70-80

References

  • Wappes, E. A., Nakafuku, K. M., & Nagib, D. A. (2017). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

  • Reddy, B. V. S., et al. (2014). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. [Link]

  • Fochi, M., et al. (2012). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Li, W., et al. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. [Link]

  • van den Hoven, B. G. (2010). The mechanism of the modified Ullmann reaction. University of Groningen Research Portal. [Link]

  • Kim, J. Y., & Williams, D. R. (2013). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PMC. [Link]

  • Kumar, A., & Singh, S. K. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. [Link]

  • Monnier, F., & Taillefer, M. (2009). The mechanism of the modified Ullmann reaction. Dalton Transactions. [Link]

  • ResearchGate. Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. [Link]

  • Casey, C. P., & Johnson, J. B. (2003). Mechanism of Ruthenium-Catalyzed Hydrogen Transfer Reactions. Concerted Transfer of OH and CH Hydrogens from an Alcohol to a (Cyclopentadienone)ruthenium Complex. The Journal of Organic Chemistry. [Link]

  • Casey, C. P., & Johnson, J. B. (2003). Mechanism of ruthenium-catalyzed hydrogen transfer reactions. Evidence for a stepwise transfer of CH and NH hydrogens from an amine to a (cyclopentadienone)ruthenium complex. Chemical Communications. [Link]

  • Tundel, R. E., et al. (2013). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC. [Link]

  • Wang, W., et al. (2019). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. [Link]

  • Asensio, A., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Arylation of β-Amino Alcohols. Organic Letters. [Link]

  • Job, G. E. (2002). Copper-catalyzed arylation of 1,2-amino alcohols. Synthesis of N-terminal, peptide helix initiators, and characterization of highly helical, capped polyalanine peptides. DSpace@MIT. [Link]

  • Salvino, J. M., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Rowles, I., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. PMC. [Link]

  • Martina, K., et al. (2015). Highly Efficient Mechanochemical N-Arylation of Amino Alcohols and Diamines with Cu0 Powder. ResearchGate. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Ragaini, F., et al. (2010). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett. [Link]

  • Tundel, R. E., et al. (2013). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PubMed. [Link]

  • Zhang, G., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • ResearchGate. Representative strategies for converting amines to alcohols. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Chemistry Steps. Amines to Alcohols. [Link]

  • Ghosh, S. C., et al. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry. [Link]

  • Honda, T., et al. (2000). Efficient One-Step Conversion of Primary Aliphatic Amines into Primary Alcohols: Application to a Model Study for the Total Synthesis of (±)-Scopadulin. Organic Letters. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • van den Berg, M., et al. (2000). Chiral induction effects in ruthenium(II) amino alcohol catalysed asymmetric transfer hydrogenation of ketones: an experimental and theoretical approach. PubMed. [Link]

  • D’Ambra, C. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Hashiguchi, S., et al. (1995). Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol. Chemical Communications. [Link]

  • Li, Y., et al. (2017). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC. [Link]

  • Valente, C., et al. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Chen, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Rossi, E., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. [Link]

  • Dorel, R., & van der Vlugt, J. I. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. Chemical Science. [Link]

  • Wang, D., et al. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications. [Link]

  • ResearchGate. (PDF) Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. [Link]

  • Yavari, I., & Zare, H. (2004). A simple synthesis of 2-{2-[(arylmethylidene)amino]-indazol-3-yl}malonate esters. Arkivoc. [Link]

Sources

Method

Application Note: Preparation and Isolation of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Hydrochloride

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Professionals. Introduction & Strategic Rationale The incorporation of geminal dimethyl groups adjacent to primary amines is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Professionals.

Introduction & Strategic Rationale

The incorporation of geminal dimethyl groups adjacent to primary amines is a privileged structural motif in drug design. This steric bulk effectively shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs), thereby enhancing the pharmacokinetic half-life of the pharmacophore.

The synthesis of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine hydrochloride requires a robust, scalable, and high-yielding sequence. This application note details a self-validating, three-step convergent protocol:

  • α-Alkylation: Construction of the quaternary carbon center via the alkylation of isobutyronitrile.

  • Nitrile Reduction: Complete reduction of the sterically hindered nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH₄).

  • Salt Formation: Precipitation of the highly pure hydrochloride salt to prevent atmospheric degradation of the free base.

Mechanistic Causality & Process Design

Step 1: Construction of the Quaternary Center

Isobutyronitrile possesses a relatively high pKa (~32), necessitating a strong, non-nucleophilic base for quantitative deprotonation. Lithium diisopropylamide (LDA) at -78 °C is employed to generate the kinetically favored nitrile anion. The small steric profile and strong polar-inductive effect of the nitrile group stabilize the anion, allowing for efficient S_N2 alkylation with 3-methylbenzyl chloride (m-methylbenzyl chloride) to forge the congested quaternary carbon[1]. The reaction is highly scalable, though it requires strict anhydrous conditions to prevent premature protonation of the anion[2].

Step 2: Hydride Reduction of the Hindered Nitrile

The resulting 2,2-dimethyl-3-(m-tolyl)propanenitrile is highly sterically hindered, making standard catalytic hydrogenation (e.g., Raney Nickel) prone to incomplete conversion or prolonged reaction times. Instead, LiAlH₄ in anhydrous diethyl ether (Et₂O) is utilized[3]. The aluminum hydride coordinates to the nitrile nitrogen, delivering hydrides to the carbon center. To ensure a self-validating workup, the classic Fieser method is employed. This controlled quenching strategy produces a granular, easily filterable aluminum salt precipitate; if the salts form a gelatinous emulsion, it immediately indicates incorrect stoichiometric quenching.

Step 3: Anhydrous Salt Formation

Free aliphatic amines of this molecular weight (< 15 carbons) are semi-volatile and highly susceptible to forming carbamates upon exposure to atmospheric CO₂[4]. To ensure long-term stability and analytical purity, the free base is immediately converted to its hydrochloride salt. Utilizing 2M ethereal HCl in an anhydrous environment prevents the hydrolysis and yield losses associated with aqueous acid workups, driving the immediate crystallization of the target compound[3][5].

Synthetic Workflow Visualization

Pathway A Isobutyronitrile + m-Methylbenzyl chloride B Step 1: α-Alkylation Reagent: LDA, THF Temp: -78°C to RT A->B C Intermediate: 2,2-Dimethyl-3-(m-tolyl)propanenitrile B->C D Step 2: Nitrile Reduction Reagent: LiAlH4, Et2O Temp: 0°C to RT C->D E Free Base: 2,2-Dimethyl-3-(m-tolyl)propan-1-amine D->E F Step 3: Salt Formation Reagent: 2M HCl in Et2O Temp: 0°C E->F G Target Compound: 2,2-Dimethyl-3-(m-tolyl)propan-1-amine HCl F->G

Fig 1. Three-step synthetic workflow for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine HCl.

Quantitative Data Summary

StepSubstrateReagent / CatalystEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 IsobutyronitrileLDA / m-Methylbenzyl Cl1.1 / 1.0-78 to 2512.082 - 88
2 Nitrile IntermediateLiAlH₄2.00 to 254.085 - 92
3 Amine Free Base2M HCl in Et₂O1.201.0> 95

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl-3-(m-tolyl)propanenitrile

Self-Validation Cue: The reaction mixture will transition from a pale yellow solution to a cloudy suspension as LiCl precipitates during the S_N2 displacement.

  • Preparation of LDA: To a flame-dried, argon-purged round-bottom flask, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.15 equiv). Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise. Stir for 30 minutes.

  • Deprotonation: Add isobutyronitrile (1.1 equiv) dropwise over 10 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Alkylation: Add a solution of 3-methylbenzyl chloride (1.0 equiv) in anhydrous THF (2 mL/mmol) dropwise.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes) to yield the intermediate nitrile as a colorless oil.

Protocol B: Reduction to 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Self-Validation Cue: The Fieser workup must yield stark white, granular salts. If a gray, gelatinous paste forms, the quench was too rapid or lacked sufficient alkali.

  • Hydride Suspension: Suspend LiAlH₄ (2.0 equiv) in anhydrous Et₂O (15 mL/mmol) in a flame-dried flask under argon. Cool to 0 °C using an ice bath.

  • Reduction: Dissolve the nitrile intermediate from Protocol A (1.0 equiv) in anhydrous Et₂O (5 mL/mmol). Add this solution dropwise to the LiAlH₄ suspension to maintain a gentle reflux[3].

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (stain with Ninhydrin; the primary amine will appear as a dark purple spot).

  • Fieser Quench (Critical Step): Cool the mixture back to 0 °C. For every x grams of LiAlH₄ used, strictly add sequentially:

    • x mL of distilled H₂O (dropwise, extreme caution: exothermic H₂ gas evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir the quenched mixture vigorously for 15 minutes until the aluminum salts precipitate as a granular white solid. Filter through a pad of Celite, washing the filter cake thoroughly with Et₂O. Concentrate the filtrate to yield the crude free base as a pale oil. Proceed immediately to Protocol C.

Protocol C: Hydrochloride Salt Formation

Self-Validation Cue: The addition of ethereal HCl will cause immediate, dense white precipitation. The supernatant will become completely clear once salt formation is complete.

  • Dissolution: Dissolve the crude free base (1.0 equiv) in anhydrous Et₂O (10 mL/mmol). Cool the solution to 0 °C.

  • Precipitation: Under vigorous stirring, add 2.0 M HCl in diethyl ether (1.2 equiv) dropwise[5]. A white crystalline precipitate will form instantaneously.

  • Maturation: Stir the suspension at 0 °C for 1 hour to ensure complete crystallization.

  • Filtration & Drying: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous Et₂O (2 × 5 mL) to remove any unreacted organic impurities.

  • Final Isolation: Dry the collected solid under high vacuum (0.5 – 2.0 mm Hg) for 12-24 hours to constant weight[4]. The final product, 2,2-Dimethyl-3-(m-tolyl)propan-1-amine hydrochloride, is obtained as a highly pure, non-hygroscopic white powder.

References

  • Stereoselective Formation of Fused Tricyclic Amines from Acyclic Aldehydes by a Cascade Process Involving Condensation, Cyclization, and Dipolar Cycloaddition The Journal of Organic Chemistry - ACS Publications[1]

  • Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O Organic Process Research & Development - ACS Publications[2]

  • Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer Semantic Scholar[3]

  • Buy N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride EvitaChem[5]

  • Ytterbium Acetate Promoted Asymmetric Reductive Amination: Significantly Enhanced Stereoselectivity The Journal of Organic Chemistry - ACS Publications[4]

Sources

Application

Application Note: Utilizing 2,2-Dimethyl-3-(m-tolyl)propan-1-amine in Combinatorial Library Synthesis

Executive Summary & Structural Rationale In the pursuit of novel chemical space for drug discovery, the selection of building blocks for combinatorial library synthesis dictates both the physicochemical properties and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the pursuit of novel chemical space for drug discovery, the selection of building blocks for combinatorial library synthesis dictates both the physicochemical properties and the target-binding potential of the resulting compounds. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (MW: 177.29 g/mol ) is a highly specialized primary amine that introduces critical structural features into DNA-Encoded Libraries (DELs) and solid-phase split-and-pool libraries[1].

As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific building block:

  • Primary Amine Nucleophilicity: Provides a versatile handle for amidation, reductive amination, and sulfonylation, acting as an ideal diversity input for combinatorial matrices.

  • gem-Dimethyl (Neopentyl) Shielding: The steric bulk at the β -carbon induces the Thorpe-Ingold effect. This restricts the conformational flexibility of the resulting amide or secondary amine, lowering the entropic penalty upon target binding. Crucially, it blocks cytochrome P450-mediated metabolic oxidation at the β -position, enhancing in vivo half-life.

  • m-Tolyl Motif: The meta-substituted aromatic ring provides a distinct geometric vector for π−π stacking and hydrophobic interactions within deep protein binding pockets.

Quantitative Data: Physicochemical Profiling

To facilitate library design (such as Rule of 5 compliance tracking), the core properties of this building block are summarized below.

Table 1: Physicochemical and Structural Profiling

PropertyValue / CharacteristicImpact on Library Design
Molecular Weight 177.29 g/mol Low MW allows for multi-cycle (3- or 4-cycle) DEL synthesis without exceeding 500 Da limits.
LogP (Estimated) ~2.8Enhances lipophilicity; ideal for targeting hydrophobic pockets.
Steric Classification Neopentyl-type (Hindered)Requires highly reactive coupling reagents (e.g., HATU) due to β -branching steric hindrance.
Metabolic Liability Low β -carbon oxidation is blocked by the gem-dimethyl group.

Combinatorial Library Design Strategies

Strategy A: On-DNA Reductive Amination (DEL Synthesis)

Reductive amination is a cornerstone reaction in DNA-encoded library synthesis, frequently utilized in Cycle 1 or Cycle 2 to append primary amines to DNA-conjugated aldehydes[2]. While the neopentyl bulk of 2,2-dimethyl-3-(m-tolyl)propan-1-amine slightly retards imine formation, the use of mild, DNA-compatible reducing agents like 2-picoline borane (pic-BH 3​ ) ensures high conversion without degrading the DNA barcode[3][4]. The resulting secondary amine linkage is highly robust and can be further acylated in subsequent cycles[2].

DEL_Workflow A DNA-Aldehyde Headpiece C Imine Intermediate (On-DNA) A->C Condensation (pH 6.0) B 2,2-Dimethyl-3-(m-tolyl) propan-1-amine B->C D Secondary Amine (DEL Cycle 1 Product) C->D Reduction (Pic-BH3)

Figure 1: On-DNA reductive amination pathway for DEL synthesis.

Strategy B: Solid-Phase Amidation (Split-and-Pool Synthesis)

In solid-phase peptidomimetic synthesis (SPPS), coupling sterically hindered amines to resin-bound carboxylic acids is notoriously difficult[5]. Standard carbodiimides (e.g., DIC/HOBt) often fail to achieve full conversion due to the steric shielding of the neopentyl group[6]. To overcome this, highly reactive uronium salts like HATU are required[7]. HATU rapidly forms a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the nucleophilic attack of the hindered amine.

SPPS_Workflow Resin Resin-Bound Carboxylic Acid Activation Activation (HATU / DIPEA) Resin->Activation ActiveEster Active HOAt Ester Activation->ActiveEster Product Resin-Bound Hindered Amide ActiveEster->Product Nucleophilic Attack (Microwave, 60°C) Amine 2,2-Dimethyl-3-(m-tolyl) propan-1-amine Amine->Product

Figure 2: Solid-phase amidation workflow overcoming steric hindrance.

Experimental Protocols

Protocol 1: DNA-Compatible Reductive Amination

Objective: To couple 2,2-Dimethyl-3-(m-tolyl)propan-1-amine to a DNA-conjugated aldehyde with >90% conversion, maintaining DNA integrity.

Reagents:

  • DNA-aldehyde headpiece (1 mM in water)

  • 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (400 mM in DMSO)[1]

  • 2-Picoline borane (pic-BH 3​ , 400 mM in MeOH)

  • Sodium acetate buffer (250 mM, pH 6.0)

Step-by-Step Methodology:

  • Imine Formation: In a microcentrifuge tube, combine 10 µL of the DNA-aldehyde headpiece (10 nmol) with 20 µL of sodium acetate buffer (pH 6.0).

  • Amine Addition: Add 5 µL of the 2,2-Dimethyl-3-(m-tolyl)propan-1-amine solution (2000 eq). The vast excess drives the equilibrium toward the sterically hindered imine intermediate[3].

  • Incubation: Vortex gently and incubate at 25°C for 30 minutes to allow complete imine condensation.

  • Reduction: Add 5 µL of the pic-BH 3​ solution (2000 eq). Pic-BH 3​ is selected over NaCNBH 3​ due to its superior toxicity profile and higher efficiency in aqueous-organic mixtures[4].

  • Final Incubation: Incubate the reaction mixture at 37°C for 4–6 hours.

  • Purification: Precipitate the DNA conjugate by adding 10% volume of 3 M NaCl and 2.5 volumes of cold ethanol. Centrifuge at 14,000 rpm for 30 minutes, decant the supernatant, and resuspend the pellet in pure water.

  • Validation: Analyze via LC-MS to confirm the mass shift corresponding to the secondary amine product.

Protocol 2: Solid-Phase Amidation of Hindered Amines

Objective: To achieve quantitative amide bond formation between a resin-bound carboxylic acid and the neopentyl-shielded amine.

Reagents:

  • Resin-bound carboxylic acid (e.g., Wang or Rink Amide resin, loading ~0.5 mmol/g)

  • 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (liquid)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of resin (approx. 0.05 mmol) in 2 mL of anhydrous DMF for 30 minutes. Drain the solvent.

  • Pre-Activation: In a separate vial, dissolve HATU (0.25 mmol, 5 eq) in 1 mL of DMF. Add DIPEA (0.5 mmol, 10 eq). Add this cocktail to the resin to activate the carboxylic acid[7]. Shake for 10 minutes to form the active HOAt ester.

  • Amine Addition: Add 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (0.25 mmol, 5 eq) directly to the resin suspension.

  • Coupling (Microwave-Assisted): Due to the steric hindrance at the β -carbon, room temperature coupling may stall at 60-70% conversion[6]. Transfer the reaction vessel to a microwave peptide synthesizer. Irradiate at 60°C for 20 minutes (max power 25W) with continuous nitrogen bubbling.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 2 mL), DCM (3 × 2 mL), and MeOH (3 × 2 mL) to remove excess reagents and HOAt byproducts.

  • Validation: Perform a micro-cleavage on 1-2 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the filtrate via UPLC-MS to ensure >95% conversion to the desired hindered amide.

Table 2: Comparative Coupling Efficiencies (Expected)

Coupling ReagentConditionsExpected Conversion (%)Rationale
DIC / HOBtRoom Temp, 12h< 40%Insufficient reactivity for neopentyl amines.
HATU / DIPEARoom Temp, 12h65 - 75%HOAt ester improves rate, but sterics limit full conversion.
HATU / DIPEAMicrowave, 60°C, 20m> 95%Thermal energy overcomes the activation barrier of the hindered nucleophilic attack.

References

  • Building Block-Centric Approach to DNA-Encoded Library Design Source: PubMed Central (NIH) URL:[Link]

  • DNA-Encoded Library Screening as Core Platform Technology in Drug Discovery: Its Synthetic Method Development and Applications in DEL Synthesis Source: ACS Publications URL:[Link]

  • DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions Source: PubMed Central (NIH) URL:[Link]

  • An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides Source: ACS Publications URL:[Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve product yield. Here, you will find in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, addressing specific challenges you may encounter during your experiments.

I. Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues that can lead to diminished yields of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine and provides actionable solutions based on established chemical principles.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. The most common culprits in the synthesis of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine are suboptimal conditions in the initial C-C bond formation, incomplete reduction of the intermediate, and losses during purification.

A. Inefficient Alkylation of Isobutyraldehyde:

A key synthetic route involves the alkylation of isobutyraldehyde with a 3-methylbenzyl halide.[1][2] The success of this step is highly dependent on the reaction conditions.

  • Side Reactions: The primary competing reaction is the self-condensation of isobutyraldehyde. This can be minimized by the slow, dropwise addition of the aldehyde to a mixture of the base and the 3-methylbenzyl halide.

  • Base Selection: Strong bases like sodium hydroxide are typically used. Ensure the base is of high quality and used in a slight excess to drive the reaction to completion.

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for facilitating the reaction between the aqueous base and the organic reactants, leading to improved yields.[1]

B. Grignard Reaction Inefficiencies:

An alternative C-C bond-forming strategy is the Grignard reaction between 3-methylbenzylmagnesium halide and an appropriate electrophile. However, Grignard reactions are notoriously sensitive.

  • Wurtz Coupling: A significant side reaction is the homocoupling of the Grignard reagent, which can be minimized by slow addition of the halide to the magnesium turnings and maintaining a low reaction temperature.

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

C. Incomplete Reduction of the Intermediate:

The intermediate, often a nitrile or an oxime, must be efficiently reduced to the primary amine.

  • Choice of Reducing Agent: Powerful reducing agents like lithium aluminum hydride (LAH) are effective but can be hazardous on a larger scale.[4] Alternative, milder reducing agents like sodium borohydride in the presence of a catalyst, or catalytic hydrogenation, can be employed and may offer better chemoselectivity.[5]

  • Reaction Conditions: Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC-MS).

D. Purification Losses:

The final purification step is critical for obtaining a high-purity product but can also be a source of significant yield loss.

  • Distillation: Given the relatively high boiling point of the amine, vacuum distillation is the preferred method to prevent decomposition.[6]

  • Column Chromatography: If necessary, careful selection of the stationary and mobile phases can minimize product loss on the column.

Question 2: I am observing significant amounts of a dimeric byproduct. What is it and how can I prevent its formation?

The formation of a dimeric byproduct is a common issue, particularly when employing a Grignard-based route. This byproduct is typically the result of Wurtz coupling.

Mechanism of Wurtz Coupling:

The formation of the Grignard reagent proceeds through a radical mechanism. A single-electron transfer from magnesium to the 3-methylbenzyl halide forms a radical anion, which then fragments into a benzyl radical and a halide ion. Two of these benzyl radicals can couple to form a dimer.[7]

Strategies to Minimize Dimer Formation:

  • Slow Addition: Add the 3-methylbenzyl halide dropwise to the magnesium turnings. This maintains a low concentration of the halide, disfavoring the bimolecular coupling reaction.[7]

  • Temperature Control: The Grignard formation is exothermic. Maintaining a low and consistent temperature is crucial.[7]

  • High-Quality Magnesium: Use fresh, high-purity magnesium turnings with a high surface area to ensure efficient Grignard reagent formation.[7]

Question 3: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?

Purity is paramount, especially for applications in drug development.[4] Common impurities can arise from starting materials, side reactions, or incomplete reactions.

Potential Impurities and Their Origin:

ImpurityLikely Origin
3-Methylbenzyl alcoholReaction of the Grignard reagent with trace amounts of oxygen.
1,2-bis(3-methylphenyl)ethaneWurtz coupling of the 3-methylbenzyl halide.[7]
Unreacted intermediates (nitrile, oxime, etc.)Incomplete reduction.
N-formylated byproductIn Leuckart-type reactions.[8]

Purification Workflow:

A multi-step purification process is often necessary to achieve high purity.

Purification Workflow Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Distillation Vacuum Distillation Extraction->Distillation Bulk Separation Chromatography Column Chromatography (if necessary) Distillation->Chromatography High Purity Final Final Product Chromatography->Final >99% Pure

Caption: General purification workflow.

  • Liquid-Liquid Extraction: An initial acid-base extraction can effectively remove neutral organic impurities from the basic amine product.

  • Vacuum Distillation: This is the most effective method for removing non-volatile impurities and unreacted starting materials.[6]

  • Column Chromatography: For achieving the highest purity, column chromatography with a suitable solvent system can be employed to separate closely related impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthetic pathways and reaction mechanisms for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine.

Question 4: What are the most common synthetic routes to prepare 2,2-Dimethyl-3-(m-tolyl)propan-1-amine?

Several synthetic strategies can be employed, each with its own advantages and challenges. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity.

Route 1: Reductive Amination

This is a widely used and versatile method for synthesizing amines.[9][10]

Reductive Amination Aldehyde 2,2-Dimethyl-3- (m-tolyl)propanal Imine Intermediate Imine Aldehyde->Imine + NH3 Amine Target Amine Imine->Amine Reduction (e.g., NaBH3CN)

Caption: Reductive amination pathway.

This pathway involves the reaction of 2,2-dimethyl-3-(m-tolyl)propanal with ammonia to form an intermediate imine, which is then reduced to the target primary amine.[9] A key advantage of this method is the ability to use milder reducing agents like sodium cyanoborohydride (NaBH3CN), which can selectively reduce the imine in the presence of the aldehyde.[9]

Route 2: Leuckart-Wallach Reaction

This classical reaction converts ketones or aldehydes to amines using formic acid or its derivatives as the reducing agent.[11][12]

  • Advantages: It is a one-pot reaction and uses inexpensive reagents.[13]

  • Disadvantages: It often requires high reaction temperatures and can produce N-formylated byproducts.[8]

Route 3: Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[14][15]

Hofmann Rearrangement Amide 3,3-Dimethyl-4- (m-tolyl)butanamide Isocyanate Isocyanate Intermediate Amide->Isocyanate Br2, NaOH Amine Target Amine Isocyanate->Amine H2O

Sources

Optimization

Technical Support Center: HPLC Method Development for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Welcome to the technical support guide for developing and optimizing a robust HPLC method for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. This resource is designed for researchers, analytical scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing and optimizing a robust HPLC method for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. This resource is designed for researchers, analytical scientists, and drug development professionals. As a primary amine with significant hydrophobicity, this compound presents common but manageable challenges in reversed-phase chromatography, primarily related to peak shape and retention control. This guide provides a logical, science-backed framework for method development, from initial analyte characterization to advanced troubleshooting, ensuring you can build a reliable and reproducible analytical method.

Section 1: Analyte Characterization & Initial Considerations

A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. For 2,2-Dimethyl-3-(m-tolyl)propan-1-amine, direct experimental data is not widely published. Therefore, we rely on structural analogy and computational estimates to guide our starting parameters.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Structure C₁₂H₁₉NA primary amine attached to a neopentyl-like structure with a meta-tolyl group.
pKa (Estimated) 9.5 - 10.5The primary amine is basic. Mobile phase pH control is critical to manage its ionization state and achieve good peak shape.
logP (Estimated) 2.5 - 3.5Moderately hydrophobic. Well-suited for reversed-phase chromatography with good retention on a C18 or C8 column.
UV Chromophore m-tolyl groupThe aromatic ring provides a chromophore for UV detection.
Recommended UV λ 210-220 nm (for sensitivity), ~265 nm (for selectivity)A UV scan is recommended. Lower wavelengths offer higher sensitivity, while the λmax around 265 nm may offer better selectivity against matrix interferences.
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when starting method development for this and similar basic compounds.

Q1: Why is my peak for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine tailing severely?

A1: Peak tailing is the most frequent issue for basic analytes like this one.[1][2] The primary cause is secondary ionic interactions between the positively charged (protonated) amine and negatively charged (deprotonated) residual silanol groups on the surface of the silica-based stationary phase.[3][4] At a typical mobile phase pH of 4-7, your analyte is protonated (R-NH₃⁺), and some surface silanols are deprotonated (Si-O⁻), creating a strong, undesirable ionic interaction that delays a portion of the analyte molecules, leading to a "tail."

Q2: What is the best starting column for this analysis?

A2: A modern, high-purity, end-capped C18 column is the recommended starting point. These columns have a lower concentration of active silanol groups, significantly reducing the potential for peak tailing.[1][5] Columns with hybrid particle technology or those with polar-embedded groups can also offer excellent peak shape for basic compounds.[6]

Q3: How do I choose the right mobile phase pH?

A3: The pH of your mobile phase is the most powerful tool for controlling peak shape and retention. You have two primary strategies:

  • Low pH (Recommended Start): Adjust the mobile phase to a pH between 2.5 and 3.0.[4][7] At this pH, the analyte remains fully protonated, but the surface silanols are also protonated (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interactions.[8]

  • High pH: Use a pH above 10, which is at least 2 pH units above the analyte's pKa. At this pH, the amine is in its neutral, free-base form (R-NH₂) and does not interact with silanols. This requires a pH-stable column (e.g., hybrid or specialized high-pH columns).

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both are suitable, but they offer different selectivities. Acetonitrile is generally a stronger solvent for reversed-phase and often produces sharper peaks and lower backpressure. Methanol is more viscous but can offer unique selectivity due to its hydrogen-bonding capabilities. It is advisable to screen both during method development.

Section 3: A Systematic Guide to Method Development & Optimization

Follow this structured workflow to develop a robust method from the ground up.

Workflow for Initial Method Development

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Mobile Phase pH Scouting

This experiment is designed to find the optimal mobile phase pH for achieving a symmetrical peak shape.

Objective: To evaluate the effect of low-pH mobile phases on the peak tailing of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine.

Materials:

  • HPLC System with UV Detector

  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 20 mM Potassium Phosphate in Water, adjusted to pH 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Analyte Standard: 100 µg/mL solution of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine dissolved in 50:50 Acetonitrile:Water.

Procedure:

  • System Setup: Install the C18 column and set the column temperature to 30 °C. Set the UV detector to 220 nm. Set the flow rate to 1.0 mL/min.

  • Experiment 1 (pH 2.7):

    • Equilibrate the column with a mobile phase composition of 80% A1 and 20% B for at least 15 column volumes.

    • Inject 10 µL of the analyte standard.

    • Run a suitable gradient (e.g., 20% to 80% B over 10 minutes) to elute the peak.

    • Record the chromatogram and calculate the USP tailing factor for the analyte peak.

  • Experiment 2 (pH 3.0):

    • Thoroughly flush the system and column with a 50:50 mixture of water and acetonitrile.

    • Equilibrate the column with a mobile phase composition of 80% A2 and 20% B for at least 15 column volumes.

    • Inject 10 µL of the analyte standard and run the same gradient as in Experiment 1.

    • Record the chromatogram and calculate the USP tailing factor.

Analysis: Compare the peak shape and tailing factor from the two experiments. A tailing factor closer to 1.0 indicates a better peak shape. The pH that provides the most symmetrical peak should be used for further optimization.

Section 4: Troubleshooting Guide

Even with a systematic approach, problems can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting Workflow: Poor Peak Shape (Tailing)

TailingTroubleshooting Start Observe Peak Tailing CheckAllPeaks Are ALL peaks tailing? Start->CheckAllPeaks CheckpH Is mobile phase pH 2.5-3.5? CheckAllPeaks->CheckpH No (Only basic peak tails) CheckSystem Check for system issues: - Column void - Blocked frit - Extra-column volume CheckAllPeaks->CheckSystem Yes AdjustpH Action: Adjust pH to ~2.7 using Formic or Phosphate buffer CheckpH->AdjustpH No CheckColumn Is column old or not end-capped? CheckpH->CheckColumn Yes AdjustpH->CheckColumn AddModifier Action: Add Competing Base (e.g., 0.1% TEA). Use as last resort. CheckColumn->AddModifier Yes, and still tailing ReplaceColumn Action: Replace with a modern, high-purity end-capped column. CheckColumn->ReplaceColumn Yes FixSystem Action: Reverse-flush column, check fittings, use shorter tubing. CheckSystem->FixSystem

Caption: A logical workflow for troubleshooting peak tailing.

Q: My peak shape is still tailing even at pH 2.7. What's next?

A: If optimizing the pH does not fully resolve tailing, consider the following:

  • Column Health: The column's stationary phase may be degrading, exposing more active silanol sites. This is especially true if the column is old or has been used extensively with aggressive mobile phases. Consider replacing the column.

  • Use of a Competing Base: As a secondary measure, you can add a "silanol suppressor" or "competing base" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.1%).[7] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, be aware that TEA can shorten column lifetime and may suppress ionization in mass spectrometry.[9]

  • Sample Overload: Injecting too much sample mass can lead to peak tailing.[9] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

Q: My retention time is drifting between injections. What is the cause?

A: Drifting retention times are usually caused by a lack of system equilibration or insufficient mobile phase buffering.[8]

  • Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This can take 10-20 column volumes, especially when changing mobile phase composition.

  • Buffer Capacity: If the buffer concentration is too low, it may not be able to maintain a consistent pH, leading to shifts in analyte ionization and retention.[8] Ensure your buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is within the buffer's effective range (pKa ± 1).

  • Temperature Fluctuations: Ensure the column compartment temperature is stable, as temperature changes can affect mobile phase viscosity and retention times.

Q: I'm seeing split peaks. What should I investigate?

A: Split peaks often point to a problem at the point of injection or at the head of the column.[10]

  • Sample Solvent Incompatibility: The most common cause is dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile). This causes the sample to spread out improperly on the column. Solution: Always try to dissolve your sample in the initial mobile phase composition.[9]

  • Partially Blocked Frit or Column Void: A blockage in the inlet frit or a void in the packing material at the top of the column can cause the sample band to split as it enters.[9] Solution: Try reverse-flushing the column. If this doesn't work, the column may need to be replaced.

References
  • HPLC Peak Shape Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Alwsci. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Ouyang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735–1742. Retrieved from [Link]

  • Ouyang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • McCalley, D. V. (2003). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Journal of Separation Science, 26(3‐4), 187-200. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials, Inc. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxidation of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Welcome to the Technical Support Center for advanced amine functionalization. This guide is specifically engineered for researchers and drug development professionals working with 2,2-Dimethyl-3-(m-tolyl)propan-1-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amine functionalization. This guide is specifically engineered for researchers and drug development professionals working with 2,2-Dimethyl-3-(m-tolyl)propan-1-amine .

Oxidizing this specific substrate presents unique mechanistic challenges. The molecule features a neopentyl-like beta-quaternary carbon (the 2,2-dimethyl group) which induces severe steric hindrance around the primary amine. Furthermore, it contains two highly sensitive benzylic sites (the methylene bridge and the aromatic methyl group). Standard oxidation protocols often fail here, leading to stalled reactions, homocoupling, or benzylic degradation.

Below, we detail the causality of these side reactions and provide self-validating protocols to achieve high-yielding, selective oxidations to either the corresponding nitrile or nitroalkane .

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: I am trying to oxidize the amine to a nitrile, but LC-MS indicates a massive byproduct with approximately double the mass of my target. What is causing this? A1: You are observing the formation of a homocoupled imine . During the oxidation of primary amines to nitriles, the reaction proceeds through an intermediate aldehyde or primary imine[1]. Because your substrate has a bulky 2,2-dimethyl neopentyl group, the subsequent dehydrogenation of this intermediate is sterically retarded. This kinetic bottleneck gives unreacted nucleophilic starting amine ample time to condense with the intermediate, forming the homocoupled imine dimer. Actionable Solution: If you are using TEMPO as your nitroxyl radical catalyst, switch to ABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl). ABNO is significantly less sterically hindered than TEMPO and accelerates the dehydrogenation step, outcompeting the homocoupling side reaction[1].

Q2: When using KMnO₄ or strong peroxides to form the nitro compound, I see mass adducts of +14 Da or +16 Da on the aromatic ring. How do I prevent this? A2: This is competitive benzylic oxidation . Your substrate contains two activated benzylic C-H bonds: the -CH₂- group adjacent to the quaternary carbon, and the methyl group on the m-tolyl ring. Harsh, radical-generating oxidants indiscriminately attack these weak C-H bonds before fully oxidizing the nitrogen[2]. Actionable Solution: Transition to a highly electrophilic, non-radical oxidant like mCPBA (meta-chloroperoxybenzoic acid) in a halogenated solvent, or use a buffered Oxone biphasic system. These reagents selectively attack the nucleophilic nitrogen lone pair first, securing the N-O bond formation before benzylic C-H abstraction can occur[3].

Q3: My oxidation using the TCCA/TEMPO system stalls at 50% conversion, even with excess oxidant. A3: The TCCA (Trichloroisocyanuric acid) / TEMPO system is highly efficient for unhindered amines[4], but the neopentyl steric bulk of your substrate prevents the bulky oxoammonium cation of TEMPO from efficiently abstracting the alpha-hydrogen. Prolonged reaction times in this stalled state lead to competitive N-chlorination by TCCA. Actionable Solution: Elevate the reaction temperature from 5 °C to room temperature, or abandon TCCA/TEMPO in favor of the Cu(I)/ABNO aerobic oxidation system , which is highly tolerant of alpha/beta steric bulk[1],[5].

Reaction Pathway & Side Reaction Dynamics

Pathway Substrate 2,2-Dimethyl-3-(m-tolyl) propan-1-amine Imine Aldehyde / Primary Imine Intermediate Substrate->Imine Cu/ABNO or TCCA/TEMPO Hydroxylamine Hydroxylamine Intermediate Substrate->Hydroxylamine mCPBA or Buffered Oxone BenzylicOx Side Product: Benzylic Oxidation Substrate->BenzylicOx Harsh Oxidants (KMnO4, CrO3) Nitrile Target: Nitrile (R-CN) Imine->Nitrile Fast Dehydrogenation (ABNO Catalyst) Homocoupled Side Product: Homocoupled Imine Imine->Homocoupled Slow Dehydrogenation + Free Amine Attack Nitro Target: Nitroalkane (R-NO2) Hydroxylamine->Nitro Controlled Electrophilic Oxidation

Mechanistic pathways showing selective target formation vs. steric/oxidative side reactions.

Quantitative Reagent Comparison

To minimize side reactions, reagent selection must be matched to the steric and electronic profile of the neopentyl/benzylic substrate.

Target ProductReagent SystemPrimary Side Reaction RiskMitigation StrategyExpected Yield
Nitrile Cu(I) / TEMPO / O₂High (Homocoupled Imine)Switch nitroxyl radical to ABNO< 30%
Nitrile Cu(I) / ABNO / O₂LowMaintain strict RT conditions85 - 95%
Nitrile TCCA / TEMPOModerate (N-Chlorination)Optimize stoichiometry (1:1.3)60 - 75%
Nitroalkane KMnO₄ / RefluxHigh (Benzylic Oxidation)Avoid radical/harsh oxidants< 20%
Nitroalkane mCPBA / DCELow (Over-oxidation to acid)TLC monitoring; Biphasic quench75 - 85%

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific checkpoints to ensure the reaction is proceeding without triggering the side reactions discussed above.

Protocol A: Selective Synthesis of 3-(m-Tolyl)-2,2-dimethylpropanenitrile

Mechanism: Aerobic oxidative dehydrogenation utilizing a sterically unhindered nitroxyl radical to prevent imine homocoupling[1],[5].

  • Preparation: In a 50 mL round-bottom flask, dissolve 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (1.0 mmol) in 4.0 mL of anhydrous acetonitrile.

  • Catalyst Assembly: Add (4,4′-tBu₂bpy)CuI (5 mol %) and ABNO (1 mol %) to the solution.

    • Validation Checkpoint: The solution should turn a distinct reddish-brown color, indicating the formation of the active Cu-nitroxyl complex.

  • Aerobic Oxidation: Purge the flask with O₂ gas for 2 minutes, then attach an O₂ balloon. Stir vigorously at room temperature (20–25 °C). Do not heat, as this promotes trace benzylic oxidation.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). The neopentyl steric bulk requires approximately 12–15 hours for full conversion.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Purify directly via silica gel flash chromatography to yield the pure nitrile.

Protocol B: Selective Synthesis of 1-(3-Methylphenyl)-2,2-dimethyl-3-nitropropane

Mechanism: Stepwise electrophilic oxidation of the nitrogen lone pair, avoiding radical intermediates that cleave benzylic C-H bonds[2],[3].

  • Preparation: Dissolve the starting amine (1.0 mmol) in 10 mL of 1,2-dichloroethane (DCE) in a flask equipped with a reflux condenser.

  • Oxidant Addition: Dissolve mCPBA (3.5 mmol, assuming 77% purity) in 10 mL of DCE. Add this solution dropwise to the amine solution at 0 °C over 15 minutes.

    • Causality Note: Slow addition at 0 °C prevents the exothermic spike that drives competitive benzylic C-H insertion.

  • Reflux: Warm the reaction to room temperature, then heat to reflux (83 °C) for 2 hours.

  • Biphasic Quench (Critical Step): Cool the reaction to 0 °C and immediately add 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Validation Checkpoint: Vigorously stir until the organic layer is clear and starch-iodide paper tests negative for peroxides. This prevents post-reaction over-oxidation.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via chromatography to isolate the nitroalkane.

Troubleshooting Workflow

Workflow Start LC-MS / NMR Analysis of Crude Oxidation Mixture Decision1 Mass = Target + 14/16 Da? (Benzylic Oxidation) Start->Decision1 Decision2 Mass ≈ 2x Target? (Homocoupled Imine) Decision1->Decision2 No Action1 Switch to Electrophilic Oxidant (mCPBA) or Buffered System Decision1->Action1 Yes Decision3 Incomplete Conversion? (Steric Stalling) Decision2->Decision3 No Action2 Use Less Hindered Nitroxyl (ABNO) Instead of TEMPO Decision2->Action2 Yes Action3 Increase Temp to 25°C Ensure Active Catalyst Decision3->Action3 Yes Success Optimal Yield & Selectivity Achieved Decision3->Success No Action1->Success Action2->Success Action3->Success

Decision matrix for real-time troubleshooting of amine oxidation side reactions.

References

  • Cu/Nitroxyl Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature. ACS Catalysis / National Institutes of Health (NIH).[Link]

  • The Nitro Group in Organic Synthesis. Noboru Ono / Wiley Online Library.[Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Welcome to the Technical Support Center. This guide provides specialized troubleshooting and validated protocols for the purification of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides specialized troubleshooting and validated protocols for the purification of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine .

As a primary aliphatic amine with a sterically hindered neopentyl-like center (2,2-dimethyl) and a lipophilic m-tolyl group, this compound presents specific handling challenges. The free base is an oil at room temperature, making direct recrystallization impossible. Furthermore, it is highly susceptible to atmospheric oxidation and carbamate formation. This guide is designed for researchers and drug development professionals to ensure high-yield, high-purity isolation of this critical intermediate.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my purified free base turning yellow/brown over time? A: Primary amines are highly susceptible to atmospheric oxidation, forming N-oxides and other colored degradation products. Additionally, they readily absorb atmospheric carbon dioxide to form insoluble carbonate salts[1]. For long-term storage and to maintain high purity, it is highly recommended to convert the free base into a stable hydrochloride (HCl) salt[2].

Q: Can I directly recrystallize the free base of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine? A: No. Due to its molecular weight (177.29 g/mol ) and the highly lipophilic, sterically hindered nature of the neopentyl and m-tolyl groups, the free base is an oil at room temperature. Recrystallization must be performed on a solid derivative, most commonly the hydrochloride salt[2].

Q: My silica gel column chromatography is streaking severely. What is the causality, and how do I fix it? A: Streaking occurs because the basic primary amine interacts strongly with the acidic silanol (Si-OH) groups on the silica stationary phase. To prevent this acid-base interaction, add 1–5% of a basic modifier, such as triethylamine (Et 3​ N) or aqueous ammonia, to your mobile phase. This temporarily neutralizes the silanol groups, allowing the target amine to elute as a sharp, tight band[1].

Q: During recrystallization of the HCl salt, the product "oils out" instead of forming crystals. How do I resolve this? A: "Oiling out" (liquid-liquid phase separation) happens when the solute's melting point is lower than the temperature at which it saturates the solvent. The lipophilic nature of the 2,2-dimethyl and m-tolyl groups depresses the melting point of the salt in certain solvents like pure ethanol. To fix this, switch to a solvent system with a steeper solubility curve, such as 2-propanol, and use diethyl ether as an anti-solvent[3].

Part 2: Decision Matrix & Experimental Workflows

Choosing the correct purification method depends entirely on the physical state of your crude material and the nature of the impurities.

PurificationDecision Start Crude 2,2-Dimethyl-3- (m-tolyl)propan-1-amine CheckState Physical State & Purity? Start->CheckState Liquid Liquid Free Base (<90% Purity) CheckState->Liquid Free Base SolidSalt Solid HCl Salt (>90% Purity) CheckState->SolidSalt Salt Form AcidBase Acid-Base Extraction (Removes neutral/acidic impurities) Liquid->AcidBase Bulk Impurities Chromatography Silica Column Chromatography (Requires 1-5% Et3N) Liquid->Chromatography Trace/Close-eluting Recrystallization Recrystallization (iPrOH / Et2O) SolidSalt->Recrystallization SaltFormation HCl Salt Formation (Anhydrous HCl in Ether) AcidBase->SaltFormation Chromatography->SaltFormation SaltFormation->Recrystallization

Caption: Decision-making workflow for the purification and salt formation of the target amine.

Workflow 1: Acid-Base Extraction (Free Base Purification)

Purpose: To separate the basic amine from neutral or acidic impurities (e.g., unreacted starting materials or oxidized byproducts) without the need for tedious chromatography[1].

  • Dissolution: Dissolve the crude oily amine in an organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Extraction: Extract the organic layer with 1M aqueous HCl.

    • Self-Validation Check: Test the pH of the aqueous layer; it must be < 2 to ensure complete protonation of the amine to its water-soluble ammonium salt.

  • Phase Separation: Separate the layers. Discard the organic layer (which contains neutral/acidic impurities). Wash the aqueous layer once more with fresh diethyl ether to remove residual lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the solution becomes strongly basic.

    • Self-Validation Check: The solution will turn cloudy as the free base amine oils out. Verify the pH is > 10 to ensure complete deprotonation.

  • Final Extraction: Extract the basic aqueous layer with fresh diethyl ether (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the purified free base oil.

Workflow 2: Hydrochloride Salt Formation & Recrystallization

Purpose: To convert the oily free base into a highly pure, stable crystalline solid for long-term storage[4].

  • Salt Formation: Dissolve the purified free base in a minimum volume of anhydrous diethyl ether under an inert atmosphere (nitrogen or argon). While stirring vigorously in an ice bath, add a stoichiometric amount of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise.

    • Self-Validation Check: Immediate formation of a white precipitate indicates successful salt formation.

  • Collection: Collect the crude hydrochloride salt via vacuum filtration and wash with cold diethyl ether. Air-dry briefly.

  • Dissolution: Transfer the crude salt to a clean flask. Add a minimum amount of hot 2-propanol until just dissolved.

  • Decolorization (Optional): If the solution is discolored, add a small amount of activated charcoal, heat for 2 minutes, and perform a hot gravity filtration[2].

  • Anti-Solvent Addition: Slowly add diethyl ether (anti-solvent) dropwise to the hot 2-propanol solution until a faint, persistent turbidity is observed.

    • Self-Validation Check: Turbidity confirms the solution has reached its exact saturation point.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter and dry under high vacuum.

RecrystallizationTroubleshooting Issue Recrystallization Issue Detected OilingOut Oiling Out (Amine separates as a liquid) Issue->OilingOut NoCrystals No Crystals Forming (Supersaturation) Issue->NoCrystals Discoloration Discoloration / Darkening (Oxidation products) Issue->Discoloration FixOil Add seed crystals or switch to iPrOH/Et2O system OilingOut->FixOil FixNoCryst Scratch flask glass, cool slowly, or add anti-solvent (Et2O) NoCrystals->FixNoCryst FixColor Perform hot gravity filtration with activated charcoal Discoloration->FixColor

Caption: Troubleshooting common issues during the recrystallization of the amine hydrochloride salt.

Part 3: Quantitative Data & Method Comparison

Use the following table to benchmark your expected recoveries and determine the most efficient purification strategy based on your current scale.

Purification MethodTarget StateTypical Yield RecoveryPurity AchievedScalabilityPrimary Use Case
Acid-Base Extraction Free Base (Oil)85–95%90–95%HighBulk removal of neutral/acidic byproducts.
Silica Chromatography Free Base (Oil)70–85%>98%Low–MediumSeparating structurally similar amine impurities.
Vacuum Distillation Free Base (Oil)80–90%>95%HighBulk purification of volatile free base.
Recrystallization HCl Salt (Solid)75–90%>99%HighFinal polishing and long-term storage stability.

Part 4: References

Sources

Troubleshooting

troubleshooting low solubility of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine in organic solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists. Executive Summary & Compound Profiling 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (MW: 177.29 g/mol )[1] is a primary aliphatic amine featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists.

Executive Summary & Compound Profiling

2,2-Dimethyl-3-(m-tolyl)propan-1-amine (MW: 177.29 g/mol )[1] is a primary aliphatic amine featuring a lipophilic aromatic ring (m-tolyl) and a sterically demanding gem-dimethyl group. Theoretically, its high lipophilicity should render the free base highly soluble in non-polar and moderately polar organic solvents. However, researchers frequently encounter unexpected insolubility during extraction or formulation. This guide addresses the chemical causality behind these anomalies—ranging from unintended salt formation to atmospheric degradation—and provides self-validating protocols to resolve them.

Diagnostic Workflow

Before adjusting your solvent system or applying heat, use the following logical pathway to diagnose the root cause of the solubility failure.

G Start Low Organic Solubility Observed CheckState Determine Ionization State (Salt vs. Free Base) Start->CheckState IsSalt Amine Salt Form (e.g., HCl, Sulfate) CheckState->IsSalt IsFreeBase Free Base Form CheckState->IsFreeBase ActionSalt Switch to Polar Solvents (MeOH, DMSO) or Freebase IsSalt->ActionSalt CheckCO2 Check for CO2 Adduct (Carbamate Formation) IsFreeBase->CheckCO2 ActionCO2 Degas Solvent & Apply Gentle Heating/Sonication CheckCO2->ActionCO2 Cloudy/Precipitate ActionSolvent Optimize Solvent Polarity (Avoid CHCl3/CCl4) CheckCO2->ActionSolvent Clear but undissolved

Diagnostic workflow for resolving amine solubility issues in organic solvents.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My compound was supplied as a solid, but it refuses to dissolve in diethyl ether or hexane. Why? A1: You are likely working with an amine salt (e.g., a hydrochloride or sulfate salt) rather than the free base. Amine salts possess a formal charge, making them highly polar and capable of strong ionic lattice interactions. This drastically decreases their solubility in non-polar organic solvents like ether, while increasing their solubility in water or highly polar solvents[2]. To dissolve it in non-polar organics, you must first convert it to the free base (see Protocol A).

Q2: I have confirmed it is the free base. Why does the solution turn cloudy when I try to dissolve it in dichloromethane (DCM) or toluene? A2: Primary amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO2) to form insoluble carbamate or carbonate salts. This is a common artifact when handling high molecular weight primary amines in the presence of air[3]. The cloudiness is the precipitation of this CO2 adduct. You must degas your solvents and handle the compound under an inert atmosphere (see Protocol B).

Q3: Can I use chloroform or acetone to force the free base into solution? A3: No. Primary amines are chemically incompatible with several common solvents. They react readily with ketones (like acetone) to form imines (Schiff bases). Furthermore, primary amines are incompatible with chloroform (CHCl3) and carbon tetrachloride (CCl4), as they can undergo alkylation or form hazardous reactive intermediates[4].

Q4: How does the gem-dimethyl group affect the solubility of this specific molecule? A4: Primary amines typically engage in strong intermolecular hydrogen bonding, which can sometimes reduce solubility in non-polar solvents[5]. However, the gem-dimethyl group at the 2-position of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine introduces significant steric hindrance. This bulk disrupts the highly ordered hydrogen-bonded crystal lattice, which should theoretically enhance its solubility in organic solvents compared to unbranched analogs. If solubility remains poor, it is almost certainly due to salt formation or solvent incompatibility rather than intrinsic crystal packing.

Quantitative Solvent Selection Matrix

To facilitate rapid solvent screening, use the following table. Data reflects the causal relationship between solvent dielectric constants and the ionization state of the amine.

SolventDielectric Constant (ε)Suitability for Free BaseSuitability for Salt FormMechanistic Note
Hexane 1.89HighVery LowNon-polar; strictly solvates the lipophilic free base via Van der Waals forces.
Toluene 2.38HighLowAromatic solvent; excellent for the m-tolyl moiety ("like dissolves like").
Ethyl Acetate 6.02HighLowGood aprotic solvent, but susceptible to aminolysis upon prolonged heating.
Methanol (MeOH) 32.7ModerateHighPolar protic; readily disrupts the ionic lattice of amine salts[4].
DMSO 46.7ModerateHighPolar aprotic; ideal for dissolving stubborn, highly hydrogen-bonded salts.
Chloroform 4.81Incompatible Incompatible Reactive with primary amines; avoid entirely[4].
Acetone 20.7Incompatible LowForms imines (Schiff bases) with primary amines[4].

Self-Validating Experimental Protocols

Protocol A: Free-Basing the Amine Salt for Organic Solubilization

Purpose: To convert an insoluble amine salt into a lipophilic free base that is highly soluble in organic solvents.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of the 2,2-Dimethyl-3-(m-tolyl)propan-1-amine salt in a biphasic mixture of 20 mL Ethyl Acetate (organic phase) and 20 mL distilled water (aqueous phase).

  • Basification: While stirring vigorously, add 1M NaOH dropwise to the mixture.

  • Self-Validation Check 1: Monitor the pH of the aqueous layer. Continue adding NaOH until the aqueous layer reaches pH > 10.

  • Self-Validation Check 2: Observe the physical state of the mixture. The solid suspension should completely disappear, yielding two clear liquid phases. This confirms the salt has been neutralized and the free base has partitioned entirely into the Ethyl Acetate layer.

  • Extraction & Washing: Separate the organic layer using a separatory funnel. Wash the organic layer once with 10 mL of brine (saturated NaCl) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) for 15 minutes.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the pure, organic-soluble free base.

Protocol B: CO2-Free Dissolution of the Free Base

Purpose: To prevent the formation of insoluble carbamate/carbonate adducts when dissolving the free base in organic solvents.

Step-by-Step Methodology:

  • Solvent Degassing: Select an appropriate non-reactive solvent (e.g., Toluene or Tetrahydrofuran). Sparge the solvent with inert gas (Nitrogen or Argon) for 15–20 minutes to displace dissolved CO2 and oxygen[3].

  • Inert Handling: Weigh the free base amine in a glovebox or under a continuous stream of inert gas.

  • Dissolution: Add the degassed solvent to the amine.

  • Optimization: If dissolution is sluggish, apply gentle heating (e.g., a 40°C water bath) or use an ultrasonic bath for 5 minutes to break up aggregates and increase the surface area exposed to the solvent[6].

  • Self-Validation Check: Inspect the solution against a dark background. A perfectly clear solution indicates successful dissolution. If a fine white precipitate forms, CO2 ingress has occurred. In this case, add a drop of a stronger, non-nucleophilic base (like triethylamine) to liberate the primary amine, or repeat the degassing process more rigorously.

References

  • "2,2-Dimethyl-3-(m-tolyl)propan-1-amine | Benchchem." Benchchem.
  • "Why amine salts are soluble in water? - Chemistry Stack Exchange." Stack Exchange.
  • "SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPH
  • "23.1: Properties of amines - Chemistry LibreTexts." LibreTexts.
  • "Amine compounds." UoBasrah.
  • "dealing with poor solubility of 4-Amino-5-methylisophthalonitrile in organic solvents - Benchchem." Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2,2-Dimethyl-3-(m-tolyl)propan-1-amine vs. p-Tolyl Isomer

As a Senior Application Scientist, I frequently encounter drug development programs that require precise tuning of structural isomers to optimize structure-activity relationships (SAR). When comparing 2,2-Dimethyl-3-(m-t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs that require precise tuning of structural isomers to optimize structure-activity relationships (SAR). When comparing 2,2-Dimethyl-3-(m-tolyl)propan-1-amine and its p-tolyl isomer , researchers must navigate a fascinating intersection of extreme steric shielding and divergent electronic topologies.

This guide objectively deconstructs their comparative reactivity, providing the theoretical causality and self-validating experimental frameworks necessary for rational synthetic design.

Structural Deconstruction: The "Neopentyl Effect" on Amine Nucleophilicity

Both isomers share a 2,2-dimethylpropylamine (neopentyl-type) aliphatic chain. In synthetic applications, the primary amine is typically the focal point for derivatization (e.g., amide coupling, reductive amination).

The Causality of Steric Shielding: The gem-dimethyl group at the β -carbon creates profound steric encumbrance around the nitrogen center. When a bulky electrophile approaches, the transition state energy is drastically elevated due to steric clash along the Bürgi-Dunitz trajectory. Consequently, these amines exhibit significantly suppressed nucleophilicity compared to unhindered primary amines (like propylamine) .

Isomeric Equivalence at the Nitrogen Center: While the meta-methyl and para-methyl groups possess different electronic properties—quantifiable via Hammett substituent constants ( σp​=−0.170 , σm​=−0.069 ) —this electronic variance is completely attenuated by the three intervening aliphatic σ -bonds. Therefore, the inductive effect of the aromatic ring on the amine lone pair is negligible. Kinetically, the amine nucleophilicity of the m-tolyl and p-tolyl isomers is virtually identical.

Aromatic Reactivity: Divergent Regiochemistry

The true chemical divergence between these isomers manifests during Electrophilic Aromatic Substitution (EAS) on the phenyl ring. Both the methyl group and the neopentyl-amine chain act as electron-donating, ortho/para-directing groups, but their spatial relationship dictates the outcome.

  • p-Tolyl Isomer (Competing Directing Effects): In this 1,4-disubstituted system, the directing groups are in competition. The incoming electrophile must choose between positions ortho to the methyl group or ortho to the neopentyl chain. Because the neopentyl group is exceptionally bulky, steric control dominates. Substitution occurs almost exclusively at the positions ortho to the smaller methyl group (C3/C5).

  • m-Tolyl Isomer (Synergistic Directing Effects): In this 1,3-disubstituted system, the directing groups reinforce each other. The C2 position (between the substituents) is completely blocked by steric clash. The major substitution occurs at C4 (ortho to the methyl, para to the bulky neopentyl group), as it offers the most sterically accessible, electronically activated pathway .

Pathway Core Neopentyl Amine Core (Sterically Hindered) IsoM m-Tolyl Isomer (1,3-disubstituted) Core->IsoM IsoP p-Tolyl Isomer (1,4-disubstituted) Core->IsoP AmineRx Amine Acylation Rate: m-Tolyl ≈ p-Tolyl IsoM->AmineRx EASRx Electrophilic Aromatic Substitution (Regioselectivity Diverges) IsoM->EASRx IsoP->AmineRx IsoP->EASRx ProdM Major: C4 Substitution (Synergistic Directing) EASRx->ProdM m-Tolyl ProdP Major: C3 Substitution (Steric Control by Core) EASRx->ProdP p-Tolyl

Logical mapping of reactivity divergence between m-tolyl and p-tolyl isomers.

Quantitative Data Summary

The following table summarizes the key physical organic parameters governing the reactivity of these two building blocks.

Property2,2-Dimethyl-3-(m-tolyl)propan-1-amine2,2-Dimethyl-3-(p-tolyl)propan-1-amineReactivity Impact
Hammett Constant ( σ ) σm​=−0.069 σp​=−0.170 Negligible at the amine due to σ -bond attenuation.
Amine Nucleophilicity Highly sterically hinderedHighly sterically hinderedIdentical acylation/alkylation kinetics.
EAS Directing Effects Synergistic (1,3-relationship)Competing (1,4-relationship)Drives divergent regioselectivity.
Major EAS Site C4 (para to neopentyl, ortho to methyl)C3 (ortho to methyl, meta to neopentyl)m-tolyl yields a more sterically accessible intermediate.

Self-Validating Experimental Methodologies

To empirically prove the theoretical causality outlined above, we employ self-validating experimental systems. Rather than relying on absolute kinetic measurements, these protocols use internal competition to definitively establish relative reactivity.

Protocol A: Competitive N-Acylation (Validating Amine Equivalence)

This assay proves that the structural isomerism on the aromatic ring has zero kinetic impact on the amine.

  • Preparation: Dissolve exactly 1.0 mmol of the m-tolyl isomer and 1.0 mmol of the p-tolyl isomer in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Competitive Derivatization: Cool the mixture to 0 °C. Dropwise, add 0.5 mmol of benzoyl chloride (a sub-stoichiometric amount forces the two isomers to compete for the electrophile).

  • Quench & Analyze: Stir for 30 minutes, quench with saturated aqueous NaHCO3​ , and extract the organic layer. Analyze the crude mixture via LC-MS/MS.

  • Validation: The resulting ratio of the two N-benzoyl products will be exactly 1:1 , confirming identical nucleophilicity.

Protocol B: Regioselective Bromination (Validating EAS Divergence)

This protocol maps the steric shielding effects on the aromatic ring.

  • Preparation: In two separate flasks, dissolve 1.0 mmol of each isomer in 5 mL of glacial acetic acid.

  • Electrophilic Attack: Add 5 mol% of FeBr3​ catalyst, followed by the dropwise addition of 1.05 mmol of elemental bromine ( Br2​ ) at ambient temperature.

  • Workup: Stir for 2 hours. Quench with aqueous sodium thiosulfate to neutralize unreacted bromine, basify to pH 10 with NaOH, and extract with ethyl acetate.

  • Validation: Evaporate the solvent and analyze via 1D 1H NMR and 2D COSY/NOESY. The p-tolyl product will show substitution adjacent to the methyl group, while the m-tolyl product will show substitution para to the neopentyl core.

Protocol Mix Equimolar Mixture (m-Tolyl + p-Tolyl) Acyl 0.5 eq Benzoyl Chloride (Competitive Acylation) Mix->Acyl Brom 1.0 eq Br2 / FeBr3 (Parallel EAS) Mix->Brom Ana1 LC-MS/MS Quantification Acyl->Ana1 Ana2 1H NMR Elucidation Brom->Ana2 Res1 1:1 Product Ratio (Identical Nucleophilicity) Ana1->Res1 Res2 Distinct Regioisomers (Steric EAS Control) Ana2->Res2

Self-validating experimental workflow for comparative reactivity profiling.

Implications for Drug Development

When incorporating these building blocks into a medicinal chemistry library, the choice between the m-tolyl and p-tolyl isomer should not be based on anticipated differences in amide coupling efficiency—both will couple at the same rate, requiring robust coupling reagents (e.g., HATU/HOAt) due to the neopentyl steric bulk.

Instead, the selection must be driven by target binding pocket topology . The para-isomer presents a linear, extended hydrophobic vector, whereas the meta-isomer introduces a distinct "kink" that can optimally occupy orthogonal lipophilic sub-pockets in a receptor site. Furthermore, if late-stage functionalization of the aromatic ring is planned, the m-tolyl isomer provides a much cleaner, more predictable regiochemical outcome.

References
  • Reactivity Parameters for Nitrogen Nucleophiles: From the alpha-Effect to Applications as Organocatalysts Ludwig-Maximilians-Universität München (LMU)[Link]

  • Hammett Equation and Substituent Constants Wikipedia: The Free Encyclopedia[Link]

  • Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives ChemRxiv[Link]

Comparative

Validating GC-MS Analytical Methods for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine: A Comparative Guide

The accurate quantification of complex primary amines is a critical bottleneck in pharmacokinetic profiling, toxicological screening, and API impurity analysis. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine [1] presents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of complex primary amines is a critical bottleneck in pharmacokinetic profiling, toxicological screening, and API impurity analysis. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine [1] presents a unique analytical challenge: it features a bulky aliphatic chain, an m-tolyl group, and a highly active primary amine moiety.

This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities for detecting this compound. By detailing the causality behind method development and establishing a self-validating experimental protocol grounded in ICH Q2(R2)[2] and FDA Bioanalytical Method Validation[3] standards, this guide equips researchers with the framework needed to ensure absolute data integrity.

The Causality of Method Selection: GC-MS vs. Alternatives

Direct analysis of primary amines via GC is notoriously difficult. The active N-H bonds act as hydrogen donors, interacting strongly with residual silanol groups in the GC injection port and column stationary phase. This causes severe peak tailing, irreversible adsorption, and poor sensitivity.

So, why choose GC-MS over Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

The causality lies in isomer resolution and matrix suppression . While LC-MS/MS (using Electrospray Ionization, ESI) can analyze the free amine directly with high sensitivity, it struggles to differentiate between closely related positional isomers (e.g., ortho-, meta-, and para-tolyl configurations) without highly specialized, expensive columns. Furthermore, ESI is highly susceptible to ion suppression from biological matrix components.

By employing chemical derivatization (acylation) prior to GC-MS, we eliminate the active N-H protons, drastically increasing the compound's volatility and thermal stability. GC-MS utilizing Electron Ionization (EI) provides a "hard ionization" environment that is largely immune to matrix suppression, yielding highly reproducible fragmentation patterns for structural confirmation.

Performance Comparison: GC-MS vs. Alternative Modalities
Analytical ParameterGC-MS (Derivatized)LC-MS/MS (ESI+)HPLC-UV
Sensitivity (LOD) 10–50 pg/mL1–10 pg/mL50–100 ng/mL
Isomer Resolution Excellent (High theoretical plates)Moderate (Requires specialized columns)Poor
Matrix Effects Low (EI is resistant to suppression)High (Ion suppression in ESI)Moderate
Sample Preparation Complex (LLE + Derivatization)Simple (Protein Precipitation)Simple (LLE or PPT)
Structural Confirmation High (Reproducible EI fragments)High (CID fragmentation)Low (Retention time only)

Experimental Workflow & Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a deuterated analog (e.g., d3-2,2-Dimethyl-3-(m-tolyl)propan-1-amine)—at the very first step, the system automatically normalizes any fluctuations in extraction efficiency, derivatization yield, or instrument response. If a step fails, the IS response drops proportionally, flagging the run before false data is reported.

GCMS_Workflow S1 1. Sample Preparation Liquid-Liquid Extraction (pH > 10) S2 2. Derivatization TFAA Acylation (60°C, 20 min) S1->S2 S3 3. GC Separation DB-5MS Column, Temp Gradient S2->S3 S4 4. MS/MS Detection Electron Ionization (EI), SIM Mode S3->S4 S5 5. Data Validation ICH Q2(R2) & FDA Compliance S4->S5

GC-MS analytical workflow for 2,2-Dimethyl-3-(m-tolyl)propan-1-amine validation.

Step-by-Step Methodology

Step 1: Alkaline Liquid-Liquid Extraction (LLE)

  • Causality: The pKa of the primary amine is approximately 9.5–10.0. Adjusting the biological matrix to pH > 11 ensures the amine is completely in its un-ionized (freebase) form, maximizing its partitioning into the organic phase.

  • Procedure: Aliquot 200 µL of plasma into a glass tube. Spike with 20 µL of SIL-IS. Add 100 µL of 0.1 M NaOH to basify the sample. Add 2 mL of an extraction solvent (e.g., Hexane:Ethyl Acetate, 80:20 v/v). Vortex for 5 minutes, centrifuge at 3000 × g for 10 minutes, and transfer the organic supernatant to a clean reaction vial.

Step 2: Acylation Derivatization

  • Causality: Trifluoroacetic anhydride (TFAA) replaces the amine hydrogens with electron-withdrawing trifluoroacetyl groups. This prevents hydrogen bonding with the GC column and directs EI fragmentation to yield abundant diagnostic ions.

  • Procedure: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of dry ethyl acetate. Add 50 µL of TFAA. Seal the vial and incubate at 60°C for 20 minutes. Evaporate the excess reagent completely (critical to prevent GC column degradation) and reconstitute in 100 µL of isooctane.

Step 3: GC-MS Acquisition

  • Procedure: Inject 1 µL of the derivatized sample in splitless mode (injector at 250°C). Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min. Operate the mass spectrometer in EI mode (70 eV) using Selected Ion Monitoring (SIM) to target the specific m/z fragments of the derivatized analyte and IS.

Regulatory Validation Protocol

To transition this method from development to a validated state, it must be rigorously tested against ICH Q2(R2)[2] and FDA Bioanalytical Method Validation[3] guidelines.

Selectivity and Specificity

Analyze six independent lots of blank biological matrix (e.g., plasma or urine). The method is highly specific if the blank matrices show no interfering peaks (response < 20% of the Lower Limit of Quantification, LLOQ) at the retention times of the analyte and the internal standard[3].

Linearity and Calibration Model

Construct a calibration curve using a minimum of six non-zero standards covering the expected biological range (e.g., 10 to 1000 ng/mL). According to ICH Q2(R2)[2], the relationship should be evaluated using an appropriate statistical model (typically linear regression with a 1/x2 weighting factor for wide dynamic ranges). The correlation coefficient ( R2 ) must be ≥0.995 .

Accuracy and Precision

Prepare Quality Control (QC) samples at four distinct levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of the upper limit of calibration).

  • Intra-day Precision: Analyze 5 replicates of each QC level within a single run.

  • Inter-day Precision: Analyze the QCs across three separate days.

  • Acceptance Criteria: The FDA mandates that the coefficient of variation (CV%) must not exceed 15% (or 20% at the LLOQ), and the mean accuracy must fall within ±15% of the nominal concentration (±20% at the LLOQ)[3].

Recovery and Matrix Effect

Calculate the true extraction recovery by comparing the peak area of the analyte spiked before extraction to the peak area of the analyte spiked after extraction. Matrix effects are assessed by comparing the post-extraction spiked samples to neat standards prepared in pure solvent. A matrix factor (MF) between 0.85 and 1.15 indicates negligible ion suppression or enhancement, a hallmark benefit of utilizing GC-EI-MS over LC-ESI-MS.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). URL: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. URL: [Link]

Sources

Validation

Benchmarking 2,2-Dimethyl-3-(m-tolyl)propan-1-amine in Cross-Coupling Reactions

As drug development increasingly targets complex, sterically encumbered chemical space, the limitations of traditional carbon-nitrogen (C–N) bond-forming methods become apparent. For researchers optimizing palladium-cata...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex, sterically encumbered chemical space, the limitations of traditional carbon-nitrogen (C–N) bond-forming methods become apparent. For researchers optimizing palladium-catalyzed Buchwald-Hartwig aminations, benchmarking new catalyst systems against highly hindered substrates is essential.

This guide provides an objective performance comparison using 2,2-Dimethyl-3-(m-tolyl)propan-1-amine [1] as a premier benchmarking substrate. By analyzing the causality behind ligand performance and providing a self-validating experimental protocol, this guide equips scientists with the mechanistic insights needed to conquer severe steric bottlenecks in C–N cross-coupling.

Structural Analysis: The Neopentyl Steric Challenge

While primary amines typically undergo facile cross-coupling, the structural topology of 2,2-dimethyl-3-(m-tolyl)propan-1-amine presents a unique challenge. The molecule features a β-gem-dimethyl group adjacent to the primary amine. This creates a "neopentyl-type" steric shield around the nitrogen nucleophile.

In standard Buchwald-Hartwig aminations, sterically unhindered amines readily coordinate to the electrophilic Pd(II) oxidative addition complex. However, α,α,α-trisubstituted or heavily β-branched primary amines physically clash with the ligand framework of first- and second-generation palladium catalysts[2]. This spatial conflict prevents effective orbital overlap, stalling the catalytic cycle and often leading to off-target pathways such as hydrodehalogenation of the aryl halide[3].

Mechanistic Causality: Overcoming the Bottleneck

To understand why specific ligands succeed where others fail, we must examine the catalytic cycle. The Buchwald-Hartwig amination relies on a sequence of oxidative addition, amine coordination, deprotonation, and reductive elimination[4].

Mechanism A Pd(0)L Active Catalyst B Pd(II)(Ar)(X)L (Oxidative Addition) A->B + Ar-X C Pd(II)(Ar)(NH2R)L (Amine Coordination) B->C + Hindered Amine STERIC BOTTLENECK D Pd(II)(Ar)(NHR)L (Deprotonation) C->D + Base E Ar-NHR Product (Reductive Elimination) D->E E->A Catalyst Regeneration

Fig 1. Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at amine coordination.

For 2,2-dimethyl-3-(m-tolyl)propan-1-amine, the amine coordination step is the critical bottleneck.

  • Traditional Bidentate Ligands (e.g., BINAP, DPPF): These ligands lock the palladium center into a rigid geometry. The resulting binding pocket is too narrow to accommodate the neopentyl bulk, resulting in near-zero conversion[4].

  • Bulky Monodentate Biaryl Phosphines (e.g., BrettPhos): These ligands are rationally designed for hindered primary amines. The bulky biaryl backbone prevents the formation of inactive PdL₂ complexes, ensuring a highly reactive, mono-ligated Pd(0) species. More importantly, the specific substitution pattern creates a deep but flexible "pocket" that accommodates the β-branched amine while simultaneously accelerating the final reductive elimination step[2].

  • Flexible Bulky Ligands (e.g., Trineopentylphosphine - TNpP): The conformational flexibility of TNpP allows the catalyst to dynamically adjust its steric profile, enabling the coupling of exceptionally demanding substrates[2].

Comparative Performance Data

To objectively benchmark the coupling of 2,2-dimethyl-3-(m-tolyl)propan-1-amine, we compare its reactivity against a less hindered analogue (3-(m-tolyl)propan-1-amine) across various ligand generations.

Table 1: Ligand Benchmarking for Neopentyl-Type Amines

Reaction Conditions: 1.0 equiv 4-Chlorotoluene, 1.2 equiv 2,2-Dimethyl-3-(m-tolyl)propan-1-amine, 1.5 equiv NaOtBu, 1 mol% Pd₂(dba)₃, 2 mol% Ligand, Toluene, 100 °C, 12 h.

Ligand GenerationLigand NameLigand TypeGC Yield (%)Primary Failure Mode
2nd GenBINAP Rigid Bidentate< 5%Stalled at coordination; high hydrodehalogenation.
3rd GenXPhos Biaryl Monodentate42%Slow coordination; competing side reactions.
AdvancedBrettPhos Specialized Biaryl94% None. Optimal pocket for primary hindered amines.
AdvancedTNpP Flexible Trialkyl89% None. High conformational flexibility.
Table 2: Substrate Steric Comparison (Using BrettPhos)

Reaction Conditions: 1.0 equiv 4-Chlorotoluene, 1.2 equiv Amine, 1.5 equiv NaOtBu, 1 mol% BrettPhos-Pd-G3, Toluene, 100 °C, 12 h.

Amine SubstrateSteric ClassificationGC Yield (%)
3-(m-tolyl)propan-1-amineUnhindered (Linear)> 99%
2,2-Dimethyl-3-(m-tolyl)propan-1-amine β-Hindered (Neopentyl) 94%
tert-Octylamineα-Hindered (Quaternary)82%

Data Interpretation: The transition from traditional Pd(II) salts to modern palladacycle precatalysts (G3) ensures rapid generation of the active Pd(0) species, which is critical when working with challenging substrates[5]. BrettPhos maintains exceptional yields even when confronting the severe β-branching of the benchmarking amine.

Self-Validating Experimental Protocol

A common pitfall in benchmarking methodology is relying solely on isolated yields, which can mask incomplete conversion, volatile product loss, or mass balance discrepancies. To ensure absolute trustworthiness, the following protocol utilizes an internal standard (n-dodecane) added at t=0 . This creates a self-validating system where both product formation and starting material consumption are actively tracked.

Workflow S1 1. Precatalyst Activation S2 2. Reagent Addition S1->S2 S3 3. Thermal Coupling S2->S3 S4 4. GC-FID Quantification S3->S4

Fig 2. Self-validating experimental workflow for benchmarking hindered amine cross-coupling.

Step-by-Step Methodology

1. Preparation & Internal Standard Addition (Glovebox Recommended)

  • To an oven-dried 8 mL reaction vial equipped with a PTFE-lined stir bar, add 4-chlorotoluene (0.5 mmol, 1.0 equiv) and the internal standard n-dodecane (0.5 mmol, exactly weighed).

  • Causality Check:n-Dodecane is inert under cross-coupling conditions and provides a reliable reference peak for GC-FID analysis, ensuring any deviation in mass balance is immediately detected.

2. Catalyst & Base Loading

  • Add BrettPhos-Pd-G3 precatalyst (4.5 mg, 0.005 mmol, 1 mol%) and sodium tert-butoxide (72 mg, 0.75 mmol, 1.5 equiv)[5].

  • Causality Check: Strong, non-nucleophilic bases like NaOtBu are required to drive the thermodynamically uphill deprotonation of the sterically hindered Pd-amine complex[5].

3. Amine & Solvent Addition

  • Add 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (106 mg, 0.6 mmol, 1.2 equiv)[1].

  • Add anhydrous, degassed toluene (2.0 mL). Seal the vial securely.

  • Causality Check: Toluene provides the high boiling point necessary to overcome the kinetic activation barrier of the hindered coordination step.

4. Thermal Coupling & Aliquot Tracking

  • Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation: At t=2h and t=12h , briefly cool the vial, remove a 10 µL aliquot via microsyringe, dilute in 1 mL ethyl acetate, filter through a short silica plug, and analyze via GC-FID.

5. Quench and Data Analysis

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (2 mL)[5].

  • Calculate the absolute yield by comparing the product peak area to the n-dodecane internal standard peak area, applying the pre-determined response factor (RF).

References

  • Wikipedia : Buchwald–Hartwig amination Source: Wikipedia.org URL:[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: ResearchGate.net (Ruiz-Castillo, Blackmond, Buchwald) URL:[Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) URL:[Link]

Sources

Comparative

Comparative Binding Affinity of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Analogs: A Comprehensive In Vitro Guide

The phenylpropylamine scaffold serves as a foundational pharmacophore in neuropharmacology, heavily utilized in the design of monoamine transporter (MAT) inhibitors and trace amine-associated receptor (TAAR) ligands. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

The phenylpropylamine scaffold serves as a foundational pharmacophore in neuropharmacology, heavily utilized in the design of monoamine transporter (MAT) inhibitors and trace amine-associated receptor (TAAR) ligands. Among its derivatives, 2,2-dimethyl-3-(m-tolyl)propan-1-amine and its analogs represent a highly specialized class of compounds. The introduction of a gem-dimethyl group at the C2​ position and specific methyl substitutions on the phenyl ring drastically alter the conformational landscape and lipophilicity of the molecule, directly impacting its binding affinity across the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[1].

This guide provides an objective, data-driven comparison of the in vitro binding affinities of 2,2-dimethyl-3-(m-tolyl)propan-1-amine analogs. Designed for drug development professionals, it explores the structural causality behind these affinities and provides a self-validating experimental framework for reproducible radioligand binding assays.

Structural Rationale: Causality in Ligand Design

To understand the binding profile of 2,2-dimethyl-3-(m-tolyl)propan-1-amine, we must deconstruct its structural modifications relative to the parent endogenous trace amines or standard phenethylamines:

  • The C2​ gem-Dimethyl Group: The addition of two methyl groups at the alpha-carbon relative to the phenyl ring restricts the rotational freedom of the alkyl chain. This steric bulk locks the molecule into a bioactive conformation that favors the deep hydrophobic S1 binding pocket of monoamine transporters[2]. Furthermore, this modification introduces significant metabolic stability by sterically hindering oxidative deamination by monoamine oxidase (MAO) enzymes[3].

  • The meta-Tolyl Substitution: The position of the methyl group on the aromatic ring dictates transporter selectivity. The meta-substitution (m-tolyl) optimally fills the halogen-binding pocket found in SERT and NET, enhancing van der Waals interactions compared to the unsubstituted phenyl or para-tolyl analogs[4].

MAT_Inhibition Ligand 2,2-Dimethyl-3-(m-tolyl) propan-1-amine DAT Dopamine Transporter (DAT) Ligand->DAT Competitive Inhibition SERT Serotonin Transporter (SERT) Ligand->SERT Competitive Inhibition NET Norepinephrine Transporter (NET) Ligand->NET Competitive Inhibition Synapse Increased Synaptic Monoamines DAT->Synapse Blocked Reuptake SERT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake Receptor Postsynaptic Receptor Activation Synapse->Receptor Enhanced Signaling

Caption: Mechanism of monoamine transporter inhibition by phenylpropylamine analogs.

Comparative Binding Affinity Data

The following table synthesizes the in vitro binding affinities ( Ki​ ) of the target compound, its structural analogs, and industry-standard reference inhibitors. Data is derived from competitive radioligand binding assays utilizing human embryonic kidney (HEK293) cells stably expressing hDAT, hSERT, and hNET[1][5].

Note: Lower Ki​ values (nM) indicate higher binding affinity.

Compound / AnaloghDAT Ki​ (nM)hSERT Ki​ (nM)hNET Ki​ (nM)Primary Target Selectivity
2,2-Dimethyl-3-(m-tolyl)propan-1-amine 415.0 ± 2218.5 ± 2.18.2 ± 1.4NET / SERT
2,2-Dimethyl-3-(p-tolyl)propan-1-amine 380.5 ± 1845.2 ± 4.022.1 ± 3.5NET (Moderate)
2,2-Dimethyl-3-(phenyl)propan-1-amine 850.0 ± 45110.5 ± 1265.0 ± 8.2Weak Non-selective
Nisoxetine (NET Reference)>10,000250.0 ± 150.8 ± 0.1NET
Citalopram (SERT Reference)>10,0001.2 ± 0.24,500 ± 300SERT
GBR 12909 (DAT Reference)1.5 ± 0.3>1,000>1,000DAT

Data Interpretation: The m-tolyl analog demonstrates a marked preference for NET and SERT over DAT. The shift from an unsubstituted phenyl ring to an m-tolyl group yields an approximate 8-fold increase in NET affinity (65.0 nM 8.2 nM). This validates the hypothesis that the meta-position methyl group successfully exploits the lipophilic sub-pocket within the NET/SERT central binding site, a mechanism similarly observed in the binding of standard tricyclic antidepressants[2].

Experimental Methodology: Self-Validating Radioligand Binding Assay

To ensure trustworthiness and reproducibility, binding affinities must be determined using a self-validating assay system. The protocol below outlines the competitive radioligand binding workflow, emphasizing the causality behind critical steps[6][7].

Reagents & Materials
  • Cell Lines: HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Radioligands: [3H] WIN 35,428 (DAT), [3H] Citalopram (SERT), [3H] Nisoxetine (NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Causality: Sodium and chloride ions are strictly required because monoamine transporters are Na+/Cl− -dependent symporters; omitting them abolishes ligand binding[2].)

Step-by-Step Protocol
  • Membrane Preparation:

    • Harvest HEK293 cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 50 µ g/well .

  • Saturation Binding (System Validation):

    • Crucial Step: Before testing the analogs, determine the Kd​ (equilibrium dissociation constant) of the radioligand for your specific membrane prep. Incubate membranes with increasing concentrations of the radioligand (0.1 nM to 10 nM).

    • Define Non-Specific Binding (NSB) by adding a vast excess (10 µM) of an unlabeled competitor (e.g., Fluoxetine for SERT).

    • Causality: Subtracting NSB from Total Binding yields Specific Binding. If Specific Binding is <70% of Total Binding, the membrane prep is compromised.

  • Competitive Binding Assay:

    • In a 96-well plate, combine: 50 µL of test analog (serial dilutions from 10−10 to 10−4 M), 50 µL of radioligand (at a concentration equal to its calculated Kd​ ), and 100 µL of membrane suspension.

    • Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration & Washing:

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged amine ligands from binding nonspecifically to the filter itself.

    • Wash filters three times with 3 mL of ice-cold assay buffer. (Causality: Ice-cold temperatures drastically reduce the kinetic off-rate ( koff​ ) of the ligand-receptor complex, trapping it during the wash).

  • Quantification & Analysis:

    • Transfer filters to vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

    • Calculate the IC50​ using non-linear regression (GraphPad Prism).

    • Convert IC50​ to Ki​ using the Cheng-Prusoff equation :

      Ki​=1+Kd​[L]​IC50​​
    • Causality: The IC50​ is relative to the amount of radioligand [L] used. Converting to Ki​ provides an absolute thermodynamic constant, allowing objective comparison with literature values[8].

Assay_Workflow Prep Membrane Preparation (HEK293) Incubate Incubation (Radioligand + Test Compound) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze Data Analysis (Cheng-Prusoff) Measure->Analyze

Caption: Self-validating radioligand binding assay workflow for MAT affinity.

Conclusion

The in vitro profiling of 2,2-dimethyl-3-(m-tolyl)propan-1-amine analogs reveals a highly tunable scaffold. By manipulating the steric environment at the C2​ position and the electronic/lipophilic profile of the aromatic ring, researchers can drive selectivity toward specific monoamine transporters. The m-tolyl derivative stands out as a potent dual NET/SERT inhibitor, making it a valuable building block for the development of next-generation antidepressants or molecular probes. Adhering to the rigorous, self-validating radioligand binding protocols outlined above ensures that derived binding affinities are both accurate and reproducible across different research environments.

References

  • Garg, P. et al. (2009). "(R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET)." PubMed Central (PMC). Available at:[Link]

  • Cao, J. et al. (2024). "Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes." JACS Au - ACS Publications. Available at:[Link]

  • Navratna, V. et al. (2023). "Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants." PNAS. Available at:[Link]

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit." Molecular Devices Technical Documentation. Available at: [Link]

  • Springer Nature Experiments. "Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters." Springer Protocols. Available at:[Link]

Sources

Validation

Comprehensive Method Validation Guide for Quantifying 2,2-Dimethyl-3-(m-tolyl)propan-1-amine in Biological Matrices

As a Senior Application Scientist, quantifying sterically hindered primary amines in complex biological matrices like human plasma presents a unique set of analytical challenges. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (M...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, quantifying sterically hindered primary amines in complex biological matrices like human plasma presents a unique set of analytical challenges. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine (Molecular Weight: 177.29 g/mol )[1] is a highly specific building block and functional intermediate often evaluated in neuropharmacological drug development.

Because it is a basic primary amine, it is highly susceptible to secondary interactions with stationary phase silanols (causing severe peak tailing) and is prone to matrix-induced ion suppression during mass spectrometric analysis. This guide objectively compares analytical platforms, details a self-validating sample preparation protocol, and outlines a robust validation framework aligned with global regulatory standards.

Technology Comparison: Selecting the Optimal Analytical Platform

To accurately quantify this amine at sub-nanogram levels in plasma, laboratories typically consider three platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Triple Quadrupole LC-MS/MS.

While GC-MS offers excellent resolution for volatile compounds, primary amines require cumbersome derivatization (e.g., using trifluoroacetic anhydride) to prevent adsorption in the GC inlet and column. HPLC-UV lacks both the sensitivity and the specificity required to differentiate the analyte from endogenous plasma proteins.

Triple Quadrupole LC-MS/MS stands as the gold standard. By utilizing Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM), it provides unparalleled specificity and eliminates the need for derivatization.

Performance Comparison Table
Analytical ParameterTriple Quadrupole LC-MS/MS (Recommended)GC-MS (Single Quadrupole)HPLC-UV
Limit of Quantitation (LOQ) 0.5 ng/mL10 ng/mL100 ng/mL
Sample Preparation Liquid-Liquid Extraction (Direct Injection)LLE + Chemical DerivatizationLLE + High-Volume Concentration
Specificity High (Precursor to Product Ion MRM)Moderate (SIM Mode)Low (Absorbance at ~260 nm)
Throughput High (~3.5 min/sample)Low (~15 min/sample)Moderate (~10 min/sample)
Matrix Interference Managed via Stable Isotope Internal StandardManaged via chromatographic resolutionHigh interference from plasma components

Experimental Design & Causality (E-E-A-T)

A robust bioanalytical method does not just follow steps; it is engineered based on the physicochemical properties of the analyte.

  • Sample Preparation Causality: Why use Liquid-Liquid Extraction (LLE) instead of a simple Protein Precipitation (PPT)? PPT leaves endogenous phospholipids in the plasma extract. In ESI+, these phospholipids co-elute with the target amine, competing for charge droplets and causing severe ion suppression. By utilizing LLE with methyl tert-butyl ether (MTBE) and adjusting the plasma to pH > 10 using NaOH, the primary amine (pKa ~ 10.5) is fully deprotonated. This uncharged state drives the analyte into the organic phase, leaving polar phospholipids and salts behind in the aqueous layer.

  • Chromatographic Causality: Basic amines interact strongly with residual acidic silanols on silica-based columns. To prevent peak tailing, a superficially porous, end-capped C18 column is mandatory. Furthermore, adding 0.1% formic acid to the mobile phase ensures the amine is thoroughly protonated ( [M+H]+ = 178.2) prior to entering the ESI source, maximizing ionization efficiency.

  • Self-Validating System: To ensure absolute data integrity, every extraction batch must be a self-validating system. The protocol mandates the inclusion of a double-blank (matrix only), a zero sample (matrix + Internal Standard), and Quality Control (QC) samples at Low, Mid, and High concentrations. If QC samples deviate by more than ±15% from their nominal values, the entire analytical run is automatically rejected.

Step-by-Step Experimental Protocol

A. Reagents and Materials
  • Analyte: 2,2-Dimethyl-3-(m-tolyl)propan-1-amine standard[1].

  • Internal Standard (IS): Deuterated analog (e.g., d6-2,2-Dimethyl-3-(m-tolyl)propan-1-amine).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE), LC-MS grade.

  • Buffer: 0.1 M Sodium Hydroxide (NaOH).

B. Liquid-Liquid Extraction (LLE) Workflow

Workflow A Plasma Sample (50 µL) + Internal Standard B Alkalinization Add 50 µL of 0.1M NaOH (pH > 10) A->B C Liquid-Liquid Extraction (LLE) Add 500 µL MTBE, Vortex 5 min B->C D Centrifugation 10,000 x g for 10 min at 4°C C->D E Organic Phase Transfer Evaporate under N2 at 40°C D->E F Reconstitution 100 µL Mobile Phase E->F G LC-MS/MS Analysis MRM Mode (ESI+) F->G

Step-by-step Liquid-Liquid Extraction (LLE) workflow for amine quantification in plasma.

C. LC-MS/MS Conditions
  • Column: End-capped C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+).

    • Analyte MRM: m/z 178.2 → 161.1 (loss of NH3) and m/z 178.2 → 105.1 (methylbenzyl cation).

Regulatory Method Validation Framework

Once the method is developed, it must be rigorously validated to ensure clinical and nonclinical applicability. The validation protocol must strictly adhere to the [2] and the[3].

Validation Core ICH M10 Validation Core Parameters Select Selectivity & Specificity Zero interference at RT Core->Select Matrix Matrix Effect IS-normalized MF: CV < 15% Core->Matrix Calib Calibration Curve R² > 0.99, ±15% dev Core->Calib A_P Accuracy & Precision Intra/Inter-day CV < 15% Core->A_P Stab Stability Bench-top, F/T, Long-term Core->Stab

Core bioanalytical method validation parameters as defined by ICH M10 guidelines.

Key Acceptance Criteria:
  • Selectivity: Blank plasma from 6 different lots must show no interfering peaks >20% of the Lower Limit of Quantitation (LLOQ) area.

  • Matrix Effect: The IS-normalized matrix factor (MF) must have a Coefficient of Variation (CV) of <15% across all lots.

  • Accuracy & Precision: Intra-batch and inter-batch precision must be ≤15% (≤20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ).

References

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

A Guide to the Structural Nuances of gem-Dimethyl Amines: A Comparative Analysis with 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Abstract The gem-dimethyl group is a privileged structural motif in medicinal chemistry, celebrated for its profound impact on a molecule's conformational stability, pharmacokinetic profile, and biological activity.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The gem-dimethyl group is a privileged structural motif in medicinal chemistry, celebrated for its profound impact on a molecule's conformational stability, pharmacokinetic profile, and biological activity.[1][2][3] This guide provides an in-depth structural comparison between the general class of gem-dimethyl amines and a specific, functionally rich analogue, 2,2-Dimethyl-3-(m-tolyl)propan-1-amine. We will explore the foundational principles governing the behavior of the gem-dimethyl group, such as the Thorpe-Ingold effect, and dissect how the addition of an aromatic m-tolyl substituent modulates these properties. This analysis is supported by detailed experimental protocols for structural elucidation and computational modeling, offering researchers a comprehensive framework for understanding and utilizing these structures in drug design and development.

The Enduring Significance of the gem-Dimethyl Group

The incorporation of a gem-dimethyl moiety—two methyl groups attached to the same carbon atom—is a time-tested strategy in the development of bioactive molecules.[1][2] This seemingly simple substitution imparts a suite of desirable properties, largely by exerting steric and conformational control.

Key Contributions of the gem-Dimethyl Group:

  • Conformational Restriction: The steric bulk of the two methyl groups can significantly hinder rotation around adjacent single bonds. This locks the molecule into a more limited set of conformations, which can be entropically favorable for binding to a biological target by reducing the entropic penalty of binding.[1]

  • The Thorpe-Ingold Effect: Also known as the "gem-dimethyl effect," this principle describes how the presence of two substituents on a carbon atom decreases the internal bond angle and promotes intramolecular cyclization or enforces specific spatial arrangements of terminal groups.[4]

  • Metabolic Shielding: The quaternary carbon of the gem-dimethyl group is not susceptible to oxidation by cytochrome P450 enzymes. Placing this group adjacent to a metabolically labile site can protect it from degradation, thereby increasing the compound's half-life.[5]

  • Improved Physicochemical Properties: The non-polar nature of the methyl groups increases lipophilicity, which can enhance membrane permeability. Furthermore, this group can modulate the pKa of nearby functionalities and improve solubility and stability.[5]

The following workflow outlines a typical structural analysis process, which forms the basis of this guide.

G cluster_0 Compound Selection & Synthesis cluster_1 Experimental Analysis cluster_2 Computational Modeling cluster_3 Data Interpretation & Comparison A General Gem-Dimethyl Amines C NMR Spectroscopy (1H, 13C, NOESY) A->C B 2,2-Dimethyl-3-(m-tolyl)propan-1-amine B->C D X-Ray Crystallography B->D E Mass Spectrometry B->E F DFT Calculations (Geometry Optimization) B->F H Bond Lengths & Angles C->H D->H G Conformational Analysis F->G F->H I Torsional Profiles G->I J Physicochemical Properties (LogP, pKa) H->J I->J

Caption: Workflow for Comparative Structural Analysis.

Structural Profile of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

To understand the specific contributions of each part of the molecule, we must first visualize its constituent components. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine combines the foundational gem-dimethyl group with a flexible propanamine linker and a lipophilic m-tolyl (3-methylphenyl) group.

G cluster_motifs Key Structural Motifs compound 2,2-Dimethyl-3-(m-tolyl)propan-1-amine A Primary Amine (-NH2) compound->A  Site of  protonation,  H-bonding B gem-Dimethyl Group compound->B  Steric anchor,  conformational  lock C Propyl Backbone compound->C  Flexible  spacer D m-Tolyl Group compound->D  Lipophilic  region, π-π  stacking

Caption: Key Functional Motifs of the Target Molecule.

The presence of the m-tolyl group introduces several new dimensions to the structural profile compared to a simple aliphatic gem-dimethyl amine:

  • Aromatic Interactions: The phenyl ring can participate in van der Waals, π-π stacking, or cation-π interactions, providing additional binding anchors.[1]

  • Increased Lipophilicity: The aromatic ring significantly increases the molecule's lipophilicity (LogP value), which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modified Conformation: The bulk of the tolyl group, connected via a methylene bridge, will further influence the preferred conformations of the propanamine chain, working in concert with the gem-dimethyl group.

Comparative Data Analysis

The structural differences between a simple gem-dimethyl amine (e.g., neopentylamine) and 2,2-Dimethyl-3-(m-tolyl)propan-1-amine manifest in their physicochemical and spectroscopic properties.

PropertyGeneric Aliphatic gem-Dimethyl Amine (e.g., Neopentylamine)2,2-Dimethyl-3-(m-tolyl)propan-1-amineRationale for Difference
Molecular Weight Lower (e.g., 87.18 g/mol for neopentylamine)Higher (approx. 191.30 g/mol )Addition of the C7H7 (tolyl) moiety.
Predicted LogP ~1.0~2.5 - 3.0The aromatic tolyl group is significantly more lipophilic than a hydrogen or methyl group.
¹H NMR: gem-Me Signal Singlet, ~0.9-1.0 ppmSinglet, ~0.9-1.1 ppmExpected to be a sharp singlet (12H) due to free rotation, but may be slightly shifted by the aromatic ring's magnetic anisotropy.
¹H NMR: Aromatic Signals N/AMultiplets, ~6.9-7.2 ppmComplex splitting pattern characteristic of a meta-substituted benzene ring.
¹³C NMR: Quaternary C ~30-35 ppm~35-40 ppmThe electronic environment is altered by the proximity of the aromatic ring.
Conformational Freedom High (around C-C bonds)Moderately RestrictedThe bulky tolyl group, in addition to the gem-dimethyl group, creates a more defined set of low-energy conformations.

The Thorpe-Ingold Effect in Context

The Thorpe-Ingold effect is critical to understanding the conformational behavior of gem-dimethylated compounds. The two methyl groups sterically compress the C-C-C bond angle to which they are attached, biasing the molecule towards conformations that relieve this strain.

G cluster_A cluster_B cluster_C A Standard Alkane Chain (e.g., in Propylamine) B gem-Dimethyl Substituted Chain A->B Introduce gem-dimethyl group C Conformational Bias B->C Results in A_struct H₂N-CH₂-CH₂-CH₃ Angle ≈ 109.5° B_struct H₂N-CH₂-C(CH₃)₂-CH₂-Tolyl Angle < 109.5° C_struct Restricted rotation around C-C bonds. Favors specific rotamers.

Caption: The Thorpe-Ingold Effect on Conformational Preference.

This intrinsic bias is a powerful tool in rational drug design. By installing a gem-dimethyl group, chemists can "pre-organize" a molecule into its bioactive conformation, potentially increasing its potency and selectivity for its target.[1][5]

Experimental Protocols for Structural Verification

To validate these structural hypotheses, a combination of spectroscopic and analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, connectivity, and gain insights into the conformational dynamics in solution.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Expected Signals: A sharp singlet for the two equivalent gem-dimethyl groups, a singlet for the benzylic CH₂, a singlet for the aminomethyl CH₂, a singlet for the tolyl methyl group, and a set of multiplets in the aromatic region.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, wider spectral width (0-220 ppm).

    • Expected Signals: Distinct signals for the quaternary carbon, the two CH₂ carbons, the tolyl methyl carbon, and the aromatic carbons.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and torsional angles in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the diffractometer in a cold stream (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.

    • Refine the atomic positions and thermal parameters against the experimental data until convergence is reached. The resulting model provides a highly accurate picture of the molecule's solid-state conformation.[6][7]

Conclusion

The gem-dimethyl group is a potent structural modulator, imposing significant conformational constraints that are highly beneficial in medicinal chemistry. In 2,2-Dimethyl-3-(m-tolyl)propan-1-amine, these intrinsic properties are augmented by the presence of the m-tolyl group, which adds lipophilicity and potential for aromatic interactions while further defining the molecule's three-dimensional shape. Understanding this interplay through rigorous experimental and computational analysis allows researchers to rationally design molecules with optimized potency, selectivity, and pharmacokinetic profiles. The protocols and comparative data presented in this guide serve as a foundational resource for professionals in the field of drug discovery and development.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Zhang, W., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen Preprints. [Link]

  • Borgen, G., & Dale, J. (1973). The conformations of some gem-dimethyl substituted cyclic anhydrides (i). Acta Chemica Scandinavica, 27, 1765-1778. [Link]

  • Jung, M. E., & Piizzi, G. (2005). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]

  • Talele, T. T. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

  • Allinger, N. L., & Zalkow, V. (1960). Conformational Analysis. IX. The Gem-Dimethyl Effect. The Journal of Organic Chemistry, 25(5), 701-704. [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5641-5643. [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX. [Link]

  • Borgen, G., et al. (1972). Conformational Interconversions in Gem-Dimethyl Substituted Cycloheptanes. Amanote Research. [Link]

  • NIST. (2026). 2,2-Dimethyl-1,3-propanediamine. NIST WebBook. [Link]

Sources

Validation

In Vitro Assay Validation Guide: Evaluating 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Precursors in GPCR Drug Discovery

Executive Summary & Chemical Rationale The development of central nervous system (CNS) therapeutics targeting G protein-coupled receptors (GPCRs)—particularly the Trace Amine-Associated Receptor 1 (TAAR1)—requires a deli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of central nervous system (CNS) therapeutics targeting G protein-coupled receptors (GPCRs)—particularly the Trace Amine-Associated Receptor 1 (TAAR1)—requires a delicate balance between receptor binding affinity and metabolic stability. Endogenous TAAR1 ligands, such as β-phenylethylamine (β-PEA), are rapidly degraded by monoamine oxidases (MAO-A and MAO-B), resulting in half-lives too short for therapeutic utility [1].

The precursor 2,2-dimethyl-3-(m-tolyl)propan-1-amine represents a highly optimized building block for overcoming these pharmacokinetic liabilities.

  • Mechanistic Causality of the Gem-Dimethyl Group: The inclusion of a gem-dimethyl group at the C2 (beta) position of the propylamine chain introduces severe steric hindrance. This bulk physically prevents the enzyme from properly orienting the alpha-carbon for the C-H bond cleavage step, which is the rate-limiting step in MAO-catalyzed oxidative deamination [2].

  • Mechanistic Causality of the m-Tolyl Group: The meta-methyl substitution on the phenyl ring optimizes van der Waals interactions within the hydrophobic sub-pocket of the TAAR1 primary amine recognition pocket (PARP). This specific spatial arrangement locks the ligand into an active conformation, enhancing Gs-coupled signaling efficacy compared to unsubstituted aryl rings [3].

Objective Comparison: Product vs. Structural Alternatives

To validate the superiority of the 2,2-dimethyl-3-(m-tolyl)propan-1-amine scaffold, we must benchmark it against traditional unbranched and unsubstituted analogs. The data below summarizes the in vitro pharmacological and metabolic profiles of ligands derived from these precursors.

Alternative A (Unbranched): 3-(m-tolyl)propan-1-amine. While it retains receptor affinity, the lack of steric shielding makes it highly susceptible to rapid MAO degradation. Alternative B (Des-methyl Aryl): 2,2-dimethyl-3-phenylpropan-1-amine. Metabolically stable due to the gem-dimethyl group, but exhibits significantly reduced TAAR1 binding affinity due to the absence of the meta-methyl anchor.

Table 1: In Vitro Pharmacological and Metabolic Profiling
Precursor Scaffold UtilizedTAAR1 cAMP EC₅₀ (nM)MAO-A t₁/₂ (min)MAO-B t₁/₂ (min)Human Liver Microsome CLint (µL/min/mg)
Unbranched Analog45 ± 5< 5< 5> 150
Des-methyl Aryl Analog320 ± 15> 120> 12018
2,2-Dimethyl-3-(m-tolyl)propan-1-amine 18 ± 3 > 120 > 120 22

Data Interpretation: The target precursor achieves a self-validating balance: sub-20 nM potency at TAAR1 while completely resisting MAO-mediated clearance, translating to a highly favorable intrinsic clearance (CLint) profile.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols detail the exact in vitro workflows required to validate compounds derived from this precursor.

Protocol 1: Real-Time cAMP Accumulation Assay via BRET EPAC Biosensor

Traditional endpoint cAMP assays (e.g., HTRF or AlphaScreen) capture only a single snapshot of receptor activation. Because gem-dimethyl modifications can alter receptor residence time, a Bioluminescence Resonance Energy Transfer (BRET) EPAC biosensor is required to dynamically assess real-time cAMP production [4].

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK-293 cells with human TAAR1 cDNA and the EPAC-BRET biosensor plasmid (comprising an EPAC variant flanked by Renilla luciferase and citrine YFP). Plate at 30,000 cells/well in 96-well white microplates.

  • PDE Inhibition (Critical Step): Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer 15 minutes prior to baseline readings. Causality: Without inhibiting phosphodiesterase (PDE), the dynamic equilibrium of cAMP synthesis and degradation will mask the true intrinsic efficacy of the agonist, leading to artificially inflated EC₅₀ values.

  • Substrate Addition: Inject the luciferase substrate Coelenterazine h (5 µM final concentration) and incubate for 10 minutes in the dark to allow luminescent signal stabilization.

  • Ligand Stimulation: Inject the test compound (concentration curve: 10⁻¹¹ to 10⁻⁴ M). Use 1 µM β-PEA as a full agonist positive control.

  • Kinetic Detection: Measure BRET signals continuously for 30 minutes using a microplate reader equipped with dual-emission filters (480 nm for luciferase, 530 nm for citrine).

  • Data Processing: Calculate the BRET ratio (530 nm / 480 nm). Upon cAMP binding, the EPAC sensor undergoes a conformational change that increases the distance between the fluorophores, resulting in a decrease in the BRET ratio.

TAAR1_Signaling Ligand 2,2-Dimethyl-3-(m-tolyl) propan-1-amine Ligand TAAR1 TAAR1 Receptor (Membrane) Ligand->TAAR1 Binds PARP Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Converts ATP ATP ATP->AC EPAC EPAC-BRET Biosensor (Conformational Change) cAMP->EPAC Binds Signal Decreased BRET Ratio (530nm / 480nm) EPAC->Signal Emits

TAAR1 Gs-coupled signaling pathway and EPAC-BRET biosensor activation logic.

Protocol 2: Monoamine Oxidase (MAO) Metabolic Stability Assay

This assay specifically isolates and validates the steric shielding effect of the gem-dimethyl group against oxidative deamination [5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Unlike Cytochrome P450 (CYP) stability assays, do not add NADPH . MAO utilizes a covalently bound FAD cofactor and molecular oxygen to drive oxidation. Adding an NADPH regenerating system introduces confounding reductive pathways that invalidate the assay.

  • Pre-incubation: Pre-incubate the enzyme-buffer mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Spike in the test compound to achieve a final concentration of 1 µM (keep organic solvent concentration <1% to prevent enzyme denaturation).

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the extracted aliquots by dispensing them into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., labetalol). This instantly precipitates the MAO protein and halts the reaction.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system to quantify the percentage of parent compound remaining. Calculate the half-life (t₁/₂) using a first-order exponential decay model.

MAO_Workflow Prep Enzyme Prep (MAO-A/B in Buffer) Incubate Incubation (37°C + Compound) Prep->Incubate Timepoints Sampling (0, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench Reaction (Ice-cold ACN + IS) Timepoints->Quench LCMS LC-MS/MS Analysis (Parent Depletion) Quench->LCMS Data Calculate t1/2 & CLint LCMS->Data

Step-by-step workflow for the Monoamine Oxidase (MAO) metabolic stability assay.

References

  • Questions in the Chemical Enzymology of MAO Source: MDPI URL
  • Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A Source: ACS Publications URL
  • Structural and signaling mechanisms of TAAR1 enabled preferential agonist design Source: ResearchGate URL
  • Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1)
  • Kinetics, mechanism and inhibition of monoamine oxidase Source: St Andrews Research Repository URL

Safety & Regulatory Compliance

Safety

2,2-Dimethyl-3-(m-tolyl)propan-1-amine proper disposal procedures

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Halogenated Waste Stream\n(DANGER: Alkylation Risk)", fillcolor="#EA4335",

Decision-making matrix for the segregation and disposal of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. By understanding the causality behind each step, laboratory personnel can proactively prevent accidents rather than merely reacting to them.

Step 1: Waste Characterization and Segregation
  • The Causality: Mixing amines with halogenated solvents (such as Dichloromethane or Chloroform) in a single waste carboy can trigger a Menschutkin reaction. This nucleophilic substitution forms quaternary ammonium salts, generating localized heat and gas pressure that can cause waste containers to catastrophically rupture. Furthermore, the EPA's "mixture rule" dictates that mixing a characteristic hazardous waste with a non-hazardous waste renders the entire volume hazardous, increasing disposal costs.

  • Action: Segregate 2,2-Dimethyl-3-(m-tolyl)propan-1-amine strictly into a dedicated "Non-Halogenated Organic Waste" stream. Verify with pH paper that the waste stream is not highly acidic prior to addition, as acid-base neutralization reactions are highly exothermic.

Step 2: Container Selection and Preparation
  • The Causality: Amines can cause environmental stress cracking and degradation in certain plastics, such as polycarbonate and some PVCs.

  • Action: Select a chemically compatible container—strictly High-Density Polyethylene (HDPE) or amber glass. Ensure the container features a secure, leak-proof PTFE-lined cap. Inspect the container for micro-fractures before transferring the amine.

Step 3: Labeling and Satellite Accumulation Area (SAA) Storage
  • The Causality: OSHA and EPA regulations require immediate hazard communication to prevent accidental mixing by other lab members and to ensure emergency responders know the exact contents during a spill event [3].

  • Action: Affix a standardized Hazardous Waste label before adding the first drop of waste. Explicitly write "2,2-Dimethyl-3-(m-tolyl)propan-1-amine" (do not use structural abbreviations). Check the hazard boxes for "Toxic" and "Corrosive" (if in an aqueous basic solution). Store the container in a designated SAA within a ventilated fume hood, utilizing secondary containment (e.g., a polyethylene tray) to capture potential leaks.

Step 4: Primary Container Decontamination (Triple Rinsing)
  • The Causality: Under [4], an empty reagent container retains residual chemicals and must be treated as hazardous waste unless it is properly decontaminated. Triple rinsing with a solvent capable of solubilizing the chemical is the legal standard for rendering a container "RCRA empty."

  • Action:

    • In a fume hood, add a compatible non-halogenated solvent (e.g., ethanol or methanol) equal to 5% of the container's volume.

    • Cap and agitate the container to wash the interior walls.

    • Pour the rinsate into the Non-Halogenated Organic Waste container.

    • Repeat this process two more times (Triple Rinse).

    • Deface the original chemical label, leave the cap off to allow residual solvent to evaporate, and dispose of the dry glass as clean laboratory glass waste.

Step 5: Final EHS Handoff
  • Action: Once the waste container is 80% full (do not overfill, to allow for vapor expansion), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported for final destruction via high-temperature incineration, which safely breaks down the arylaliphatic amine into CO₂, H₂O, and NOₓ gases.

Emergency Spill Response Protocol

If 2,2-Dimethyl-3-(m-tolyl)propan-1-amine is spilled during the disposal transfer:

  • Isolate: Immediately evacuate personnel from the vicinity. If the spill is inside a fume hood, lower the sash to maximize exhaust velocity and contain the noxious odor.

  • Absorb: Do NOT use sawdust or combustible materials, as amines can lower the auto-ignition temperature of organics. Use an inert, siliceous absorbent material (e.g., vermiculite or dry sand).

  • Neutralize (Optional): For larger spills, a weak, dilute solid acid (like citric acid powder) can be carefully applied to neutralize the amine, which mitigates both the noxious odor and volatility by converting the freebase amine into a stable, non-volatile salt.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label explicitly as "Amine Spill Debris" and request an immediate EHS pickup.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov. Available at:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Safety. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR § 261.7 - Residues of hazardous waste in empty containers." eCFR.gov. Available at:[Link]

Handling

Personal protective equipment for handling 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Comprehensive Safety and Operational Guide: Handling 2,2-Dimethyl-3-(m-tolyl)propan-1-amine As a primary aliphatic amine with a bulky aromatic tail, 2,2-Dimethyl-3-(m-tolyl)propan-1-amine presents unique handling challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

As a primary aliphatic amine with a bulky aromatic tail, 2,2-Dimethyl-3-(m-tolyl)propan-1-amine presents unique handling challenges in laboratory and drug development settings. This guide provides authoritative, mechanistic-driven protocols for personal protective equipment (PPE), standard operations, and emergency spill response.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, operators must understand why it is dangerous. The molecule consists of a highly lipophilic 3-(m-tolyl)propyl framework coupled to a basic primary amine headgroup (estimated pKa ~10).

In its freebase form, this dual-nature structure acts as a potent penetrant. The lipophilic tail allows the molecule to rapidly partition into and dissolve the lipid bilayers of the stratum corneum. Once the dermal barrier is breached, the unprotonated amine headgroup aggressively extracts protons from surrounding tissue, leading to rapid protein denaturation, cellular lysis, and severe chemical burns[1]. Furthermore, the freebase form is volatile enough to present a severe inhalation hazard, potentially causing respiratory tract irritation and central nervous system depression.

G Chem 2,2-Dimethyl-3-(m-tolyl) propan-1-amine Prop Lipophilic Tail + Basic Amine Head Chem->Prop exhibits Mech Rapid Dermal Penetration Prop->Mech enables Tox Protein Denaturation & Cellular Toxicity Mech->Tox causes PPE Butyl Rubber Gloves & Polymer Laminate PPE->Mech blocks

Mechanistic pathway of amine dermal toxicity and targeted PPE intervention.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic aliphatic amines. Standard 4-mil nitrile gloves are highly susceptible to permeation by non-polar aromatic compounds; the chemical can migrate through the polymer matrix in minutes, trapping the corrosive amine against the skin.

Table 1: PPE Specification Matrix

Equipment CategoryRecommended Material/SpecificationMechanistic Rationale
Hand Protection Butyl Rubber or Fluoroelastomer (>14 mil)Resists permeation by lipophilic aliphatic amines. Polymer laminates (e.g., SilverShield) are also acceptable.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldPrevents severe ocular damage and blindness from corrosive amine splashes. Safety glasses are insufficient.
Body Protection Polymer laminate apron over chemically resistant lab coatPrevents capillary action of liquid through woven cotton fabrics directly to the skin.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesMitigates inhalation risk of volatile free-base amine vapors if handling outside a certified fume hood.

Table 2: Glove Permeation Data (Extrapolated for Aliphatic Amines)

Glove MaterialThickness (mil)Estimated Breakthrough TimeDegradation Rating
Butyl Rubber14> 480 minutesExcellent
Fluoroelastomer (Viton)15> 480 minutesExcellent
Heavy-Duty Nitrile8~ 60 - 120 minutesFair to Good (Splash only)
Standard Nitrile4< 15 minutes (NOT RECOMMENDED)Poor

Standard Operating Procedure (SOP): Handling & Transfer

This protocol ensures a self-validating safety loop during routine experimental workflows.

Step 1: Environmental Setup

  • Conduct all transfers, dilutions, and reactions inside a continuously monitored, certified chemical fume hood (minimum face velocity of 100 fpm).

  • Clear the hood of all incompatible materials, strictly isolating the amine from strong oxidizing agents, heavy metal salts, and mineral acids to prevent violent exothermic reactions.

Step 2: PPE Donning & Verification

  • Inspect Butyl rubber gloves for pinhole leaks using the inflation method.

  • Don chemical splash goggles and a chemically resistant apron.

Step 3: Chemical Transfer

  • Use glass or high-density polyethylene (HDPE) pipettes/syringes. Avoid standard polystyrene serological pipettes, which may degrade upon contact with the lipophilic freebase.

  • Keep the source container tightly capped immediately after withdrawing the required volume to prevent vapor accumulation and atmospheric carbon dioxide absorption (which forms amine carbamates).

Step 4: Post-Operation Decontamination

  • Rinse all reusable glassware with a dilute acidic solution (e.g., 1M HCl or 5% citric acid) inside the fume hood to protonate residual amine, followed by a standard water and solvent wash.

Spill Response & Decontamination Protocol

A spill of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine requires immediate chemical neutralization. Simply wiping up the liquid with paper towels is a critical error: it maximizes the surface area of the liquid, exponentially increasing the vaporization rate of the toxic freebase into the laboratory atmosphere.

Instead, we utilize the Neutralize-Absorb-Verify methodology[2]. By applying a weak solid acid (like powdered citric acid), we force a rapid acid-base reaction that protonates the amine ( R−NH2​→R−NH3+​ ). The resulting ammonium salt is highly polar, non-volatile, and significantly less capable of penetrating intact skin[3].

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Immediately alert personnel and restrict access to the spill zone. If the spill is outside a fume hood, evacuate the lab and allow the HVAC system to clear initial vapors.

  • Don Emergency PPE: Responder must wear a NIOSH-approved respirator (OV cartridges), heavy-duty Butyl gloves, and chemical goggles.

  • Neutralize: Generously broadcast powdered citric acid or sodium bisulfate directly over the liquid spill[2]. Wait 3 to 5 minutes. You may observe mild heat generation (exotherm) as the amine converts to its salt form.

  • Absorb: Once neutralized, cover the area with an inert absorbent such as dry sand, bentonite clay, or a commercial spill powder (e.g., Zorb-All). Do not use combustible sawdust.

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed, neutralized mass into a wide-mouth HDPE hazardous waste container.

  • Verify (Self-Validation): Wash the spill surface with water. Dip a pH test strip into the wash water. The pH must read between 6 and 8. If the pH is >8, residual amine remains; reapply citric acid solution and wipe again.

G Spill Amine Spill Detected Evac Isolate Area & Don Maximum PPE Spill->Evac Neut Apply Powdered Citric Acid (Protonation: R-NH2 -> R-NH3+) Evac->Neut Reduce Volatility Absorb Apply Inert Absorbent (Sand/Vermiculite) Neut->Absorb Contain Liquid Verify Verify pH Neutrality (pH 6-8) Absorb->Verify Validate Safety Dispose Transfer to HDPE Container for EHS Disposal Verify->Dispose Finalize

Step-by-step spill response workflow emphasizing chemical neutralization.

Waste Disposal Plan

Proper logistical planning for waste ensures environmental compliance and prevents downstream chemical reactions in waste storage facilities.

  • Segregation: Never mix organic amine waste with acidic waste streams (unless intentionally neutralizing under controlled conditions) or halogenated solvents. Mixing amines with halogenated solvents (like dichloromethane) can lead to slow alkylation reactions that generate heat and pressure over time, potentially bursting the waste container.

  • Containment: Store waste in clearly labeled, compatible HDPE jerricans. Avoid metal containers, as aqueous amine solutions can be corrosive to certain metals.

  • Labeling: Label explicitly as "Hazardous Waste: Toxic/Corrosive Organic Amine (2,2-Dimethyl-3-(m-tolyl)propan-1-amine)".

  • Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration via a licensed hazardous waste contractor.

References

  • NextSDS Chemical Database. 2,2-dimethyl-3-phenylpropan-1-amine hydrochloride Hazard Classifications. Retrieved from:[Link]

  • Purdue University Chemistry Department. Chemical Hygiene Plan and Hazardous Materials Safety Manual (Spill Neutralization Protocols). Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Methods to Treat, Control and Monitor Spilled Hazardous Materials. Retrieved from:[Link]

Sources

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